(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
Beschreibung
BenchChem offers high-quality (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m0/s1 |
InChI-Schlüssel |
UJKOPPMEGDPMLI-STHAYSLISA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)N)O |
Kanonische SMILES |
C1C(C(C(=O)N1)N)O |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Stereoselective Synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
Introduction: The Significance of a Chiral Scaffold
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a chiral γ-lactam that represents a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The precise spatial arrangement of the amino and hydroxyl groups in the syn configuration is often crucial for target engagement and pharmacological activity. This guide provides an in-depth exploration of the stereoselective synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of synthetic routes to obtain this specific stereoisomer.
Strategic Approaches to Stereocontrol
The primary challenge in the synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one lies in the diastereoselective construction of the two contiguous stereocenters at the C3 and C4 positions. Several powerful strategies in asymmetric synthesis can be employed to achieve this, primarily focusing on the formation of a β-hydroxy γ-amino acid precursor, which can then be cyclized to the desired γ-lactam.
Chiral Pool Synthesis: Leveraging Nature's Asymmetry
A common and efficient strategy involves starting from a readily available and enantiomerically pure natural product. L-aspartic acid is an ideal chiral precursor for this synthesis.
Rationale Behind the Choice: L-aspartic acid provides the foundational carbon skeleton and the correct stereochemistry at the eventual C3 position (which will be inverted during the synthesis). The carboxylic acid functionalities offer versatile handles for chemical manipulation.
Asymmetric Reactions: Building Chirality from Achiral Precursors
Alternatively, the stereocenters can be introduced using powerful asymmetric reactions, such as the Evans Aldol Reaction or the Sharpless Asymmetric Aminohydroxylation.
-
Evans Aldol Reaction: This method is renowned for its high diastereoselectivity in forming syn-β-hydroxy carbonyl compounds. By using a chiral oxazolidinone auxiliary, a Z-enolate is formed, which then reacts with an aldehyde via a Zimmerman-Traxler transition state to yield the syn aldol adduct with excellent stereocontrol.[1][2][3]
-
Sharpless Asymmetric Aminohydroxylation (ASAH): This powerful reaction allows for the concerted, syn-selective addition of an amino and a hydroxyl group across a double bond.[4][5][6][7] Applying this to an α,β-unsaturated lactam precursor could directly install the desired functionalities with the correct relative stereochemistry.
Proposed Synthetic Pathway from L-Aspartic Acid
This section details a plausible and efficient synthetic route starting from L-aspartic acid, integrating key transformations to achieve the desired (3R,4S) stereochemistry.
Part 1: Synthesis of the β-Ketoester Intermediate
The initial steps focus on converting L-aspartic acid into a suitable β-ketoester, which will be the substrate for the key diastereoselective reduction.
Step 1: Protection of L-Aspartic Acid
A robust protecting group strategy is paramount to prevent unwanted side reactions.[7][8][9][10][11] The amino group is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acids can be converted to esters.
| Functional Group | Protecting Group | Reagents and Conditions | Rationale |
| α-Amino | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., NaHCO₃), aq. dioxane | Stable under a wide range of conditions, easily removed with acid. |
| Carboxylic Acids | Benzyl (Bn) Esters | Benzyl alcohol, acid catalyst | Can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group. |
Step 2: Formation of the β-Ketoester via Meldrum's Acid
A common method to generate a β-ketoester from a protected amino acid is through the use of Meldrum's acid.
Experimental Protocol:
-
Activation: The protected N-Boc-L-aspartic acid anhydride is reacted with Meldrum's acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Rearrangement: The resulting intermediate is then heated to induce a rearrangement and loss of carbon dioxide and acetone, yielding the desired β-ketoester.
Part 2: Diastereoselective Reduction and Lactam Formation
This is the most critical phase of the synthesis, where the stereochemistry at the C4 position is established.
Step 3: Diastereoselective Reduction of the β-Ketoester
The reduction of the β-keto group to a hydroxyl group must proceed with high diastereoselectivity to yield the syn product.
Causality of Stereoselectivity: The choice of reducing agent and reaction conditions is crucial. Substrate-controlled reduction, where the existing stereocenter at C3 directs the approach of the reducing agent, is often employed. The use of bulky reducing agents can enhance this selectivity. Catalytic hydrogenation using specific catalysts can also provide high diastereoselectivity.[1] For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst in an appropriate solvent system can favor the formation of the syn diastereomer.
Experimental Protocol:
-
Reaction Setup: The β-ketoester is dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.[12]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr shaker) and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude syn-β-hydroxy-γ-amino ester.
Step 4: Intramolecular Cyclization to the γ-Lactam
The final step involves the formation of the pyrrolidin-2-one ring through an intramolecular amidation reaction.[13]
Mechanism of Cyclization: The amino group of the γ-amino ester attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to form the five-membered lactam ring with the elimination of the alcohol corresponding to the ester. This cyclization is often spontaneous or can be promoted by gentle heating or the use of a mild base.
Experimental Protocol:
-
Deprotection and Cyclization: The protecting groups are removed. For instance, if a Boc group is used for the amine and a benzyl ester for the carboxylic acid, a single step of hydrogenolysis can remove both, and the resulting free γ-amino acid will often cyclize in situ. Alternatively, if a methyl or ethyl ester is used, the Boc group is first removed with an acid (e.g., trifluoroacetic acid in DCM), and the resulting ammonium salt is neutralized, allowing the free amine to cyclize onto the ester.
-
Purification: The crude (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is then purified by column chromatography or recrystallization to obtain the final product with high purity.
Conclusion: A Versatile and Accessible Synthetic Route
The synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one presented herein offers a robust and stereocontrolled pathway to this valuable chiral building block. By leveraging the inherent chirality of L-aspartic acid and employing a key diastereoselective reduction, the desired syn stereochemistry can be reliably achieved. The outlined protocols provide a solid foundation for researchers to access this compound for applications in drug discovery and development. The principles of stereocontrol and protecting group strategy discussed are broadly applicable to the synthesis of other complex chiral molecules.
References
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. J Org Chem. 2017 Oct 6;82(19):10092-10109. [Link]
-
Lactam - Wikipedia. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC. RSC Advances. [Link]
-
DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE - Malaysian Journal of Analytical Sciences. [Link]
-
A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing). [Link]
-
Protecting groups in organic synthesis + H2O. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Evans Aldol Reaction | Chem-Station Int. Ed. [Link]
-
5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions - Chemistry LibreTexts. [Link]
-
Synthesis of β-hydroxy-α-amino-γ-lactams (Hgl) dipeptides using... - ResearchGate. [Link]
-
Sharpless Aminohydroxylation - YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations - Polypeptide. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
-
Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives | Request PDF - ResearchGate. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [Link]
-
Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles Heikinheimo, Annakaisa - Helda - University of Helsinki. [Link]
-
Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles - Aalto University's research portal. [Link]
-
Reductions - Ready Lab - UT Southwestern, Dallas, Texas. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. curate.nd.edu [curate.nd.edu]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. polypeptide.com [polypeptide.com]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. Lactam - Wikipedia [en.wikipedia.org]
The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyrrolidinone-Based Therapeutics: A Technical Guide
For Immediate Release
SHANGHAI, CHINA – February 17, 2026 – The pyrrolidinone core, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to multiple receptor types.[1] This guide offers an in-depth exploration of the critical physicochemical properties of substituted pyrrolidinones, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies essential for optimizing these compounds for therapeutic use.
The versatility of the pyrrolidinone nucleus stems from its favorable characteristics, including its capacity for hydrogen bonding and conformational flexibility.[1] These attributes, coupled with the relative ease of chemical modification, make it an attractive starting point for developing novel therapeutic agents.[1] The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs across a wide array of therapeutic areas.[2]
The Impact of Physicochemical Properties on Drug Action
The therapeutic efficacy of any drug candidate is intrinsically linked to its physicochemical properties. For substituted pyrrolidinones, a thorough understanding of parameters such as solubility, pKa (acid dissociation constant), and lipophilicity is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility directly influences a drug's bioavailability. Poorly soluble compounds often exhibit erratic absorption, leading to suboptimal therapeutic outcomes.[3][4]
pKa governs the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its ability to cross biological membranes and interact with its target.[5]
Lipophilicity , often expressed as logP or logD, describes a compound's affinity for a lipid environment. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor solubility and non-specific binding.[6]
Characterizing the Physicochemical Landscape of Substituted Pyrrolidinones
The diverse biological activities of pyrrolidinone derivatives, ranging from anticancer and neuroprotective to antiviral and antibacterial effects, are largely influenced by the nature and position of their substituents.[1][7][8] These substitutions significantly modulate the core scaffold's physicochemical properties.
| Property | Importance in Drug Development | Typical Range for Pyrrolidinones |
| Aqueous Solubility | Affects absorption and bioavailability.[4] | Highly variable, dependent on substituents. |
| pKa | Determines ionization state at physiological pH, impacting membrane permeability and target binding.[5] | The unsubstituted pyrrolidinone has a pKa of approximately -0.94.[9] Substituents can significantly alter this value. |
| Lipophilicity (logP/logD) | Influences membrane permeability, protein binding, and metabolic stability.[6] | Varies widely with substitution. |
Essential Experimental Protocols for Physicochemical Profiling
Accurate determination of these properties is a critical step in the drug discovery pipeline. The following are standard, validated protocols for assessing the key physicochemical parameters of substituted pyrrolidinones.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[3]
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: For kinetic solubility, prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).[10] For thermodynamic solubility, use the solid compound.[3]
-
Incubation: Add the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.[10] The mixture is then agitated for a specified duration (e.g., 2 hours for kinetic, 24 hours for thermodynamic solubility) to reach equilibrium.[3]
-
Separation: Remove any undissolved solid by filtration or centrifugation.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS), against a standard curve.[3][10]
pKa Determination via Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[11][12]
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrrolidinone in a suitable solvent. For compounds with low water solubility, a co-solvent system may be necessary.[13]
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the sample solution.[11]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.[11]
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[11]
Lipophilicity (logP/logD) Determination
While the traditional shake-flask method using n-octanol and water is the gold standard, chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are often employed for higher throughput.[6]
Structure-Activity Relationships (SAR) and the Role of Physicochemical Properties
The substituents on the pyrrolidinone ring not only influence the molecule's interaction with its biological target but also profoundly affect its physicochemical properties.[14][15][16] For instance, the addition of lipophilic groups can enhance membrane permeability but may decrease aqueous solubility.[14] Conversely, incorporating polar or ionizable groups can improve solubility but may hinder passage across the blood-brain barrier.[17]
A systematic exploration of these structure-property relationships is crucial for the rational design of pyrrolidinone derivatives with optimized ADME profiles.[7]
Logical Relationship: Physicochemical Properties and Drug Development
Caption: Interplay of Structure, Properties, and Efficacy.
Future Directions
The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1] Future research will likely focus on the development of derivatives with tailored physicochemical properties to address specific therapeutic challenges, such as targeting diseases of the central nervous system or overcoming drug resistance.[8][18] A deeper understanding of the interplay between chemical structure and physicochemical characteristics will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes, | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
Recent development in 2‐pyrrolidinone‐containing nootropics - Scilit. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). [Link]
-
2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. [Link]
-
pyrrolidinone derivatives - JoDrugs. [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. [Link]
-
Full article: Green and Efficient Synthesis of Novel Polysubstituted 2-Pyrrolidinones under Catalyst and Solvent-Free Conditions. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. [Link]
-
Estimation of the lipophilicity of antiarrhythmic and antihypertensive active 1-substituted pyrrolidin-2-one and pyrrolidine derivatives - PubMed. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. [Link]
-
In vitro solubility assays in drug discovery - PubMed. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. [Link]
-
Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed - NIH. [Link]
-
Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. [Link]
-
Pyrrolidone derivatives - PubMed. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. [Link]
-
Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone - PubMed. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Pyrrolidine, thiomorpholine and piperidine GABA analogues. - ResearchGate. [Link]
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. [Link]
-
Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. [Link]
-
Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. [Link]
-
Development of Potentiometric Microtitration for Early Chemistry Development. [Link]
-
Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB. [Link]
-
pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T - SciSpace. [Link]
-
2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis - Frontiers. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Estimation of the lipophilicity of antiarrhythmic and antihypertensive active 1-substituted pyrrolidin-2-one and pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurjchem.com [eurjchem.com]
- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Using (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Cell Culture: A Guide for Researchers
Disclaimer: Information regarding the biological activity and specific cell culture applications of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is not currently available in published scientific literature. This document provides a generalized framework and best-practice recommendations for the initial characterization and use of a novel small molecule compound in a cell culture setting. All protocols should be adapted and optimized based on empirical data generated for the specific cell lines and assays being utilized.
Introduction: The Pyrrolidinone Scaffold and Its Therapeutic Potential
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. The introduction of amino and hydroxyl functional groups, as seen in (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, offers the potential for specific molecular interactions, making it a compound of interest for screening and drug discovery programs.
While the precise mechanism of action for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one remains to be elucidated, related aminopyrrolidinone structures have been investigated for their potential to modulate various cellular pathways. This application note provides a comprehensive guide for researchers to systematically evaluate the biological effects of this compound in a cell culture environment. The following protocols are designed to establish a foundational understanding of its solubility, stability, cytotoxicity, and potential impact on cellular phenotypes.
Compound Specifications and Handling
Before initiating any cell-based experiments, it is crucial to understand the physicochemical properties of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one and to handle it appropriately to ensure experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | Vendor/Database |
| Molecular Weight | 116.12 g/mol | Vendor/Database |
| Appearance | White to off-white solid | Vendor/Database |
| Purity | ≥95% (Recommended) | Vendor Analysis |
| Solubility | To be determined empirically (start with DMSO, water, ethanol) | Internal Data |
| Storage | Store at -20°C, desiccated, and protected from light | Vendor Recommendation |
Note: The solubility and stability of the compound in various cell culture media should be determined as a preliminary step.
Initial Characterization Workflow
The following workflow provides a structured approach to the initial investigation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in a cell culture setting.
Caption: Initial workflow for characterizing a novel compound in cell culture.
Detailed Protocols
Preparation of Stock Solutions
The causality behind preparing a concentrated stock solution is to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.
Materials:
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Aseptically weigh out a precise amount of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of concentration depends on the compound's solubility.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Cell Culture and Maintenance
The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines representing different tissue origins (e.g., HeLa, A549, HEK293) is recommended.
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-25 or T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture the selected cell lines in T-75 flasks with complete medium in a humidified incubator.
-
Passage the cells upon reaching 80-90% confluency. This ensures that the cells are in the logarithmic growth phase and are healthy for experimentation.
-
To passage, aspirate the old medium, wash the cell monolayer once with sterile PBS, and then add 1-2 mL of Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 5-10 mL of complete medium and gently pipette to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into new flasks at the appropriate density for routine culture or into 96-well plates for assays.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability. This is a critical first step to determine the concentration range at which the compound exhibits biological effects without causing overt cell death.
Materials:
-
Cells seeded in a 96-well plate (e.g., 5,000-10,000 cells/well)
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours. The incubation time should be chosen based on the cell doubling time and the expected kinetics of the compound's action.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Example Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 25 | 60.1 ± 5.2 |
| 12.5 | 85.7 ± 6.3 |
| 6.25 | 95.3 ± 4.8 |
| 3.125 | 98.1 ± 3.9 |
| 1.56 | 99.2 ± 2.7 |
| 0 (Vehicle) | 100 ± 3.5 |
Potential Downstream Signaling Pathways to Investigate
Given the structural motifs of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, several signaling pathways could be hypothetically modulated. The following diagram illustrates a generic cell signaling cascade that could be investigated following initial characterization.
Caption: Hypothetical signaling pathway for investigation.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Compound Precipitation in Medium | Poor solubility. | Prepare a higher concentration stock in DMSO and use a smaller volume. Test alternative solvents (e.g., ethanol). Perform a solubility test in the specific cell culture medium. |
| High Variability in Assay Results | Inconsistent cell seeding. Pipetting errors. Edge effects in 96-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No Observed Effect at High Concentrations | The compound is not biologically active in the tested cell line or assay. The compound is not cell-permeable. | Test on a broader panel of cell lines. Consider cell permeability assays. Synthesize and test related analogs. |
| Vehicle Control Shows Cytotoxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the medium is below 0.5% (v/v), and ideally below 0.1%. |
Conclusion and Future Directions
This document provides a foundational guide for the initial in vitro characterization of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. The successful execution of these protocols will establish a critical baseline for understanding the compound's biological activity, including its effective concentration range and cytotoxic profile. Subsequent research should focus on more specific mechanistic studies, such as target identification, pathway analysis using techniques like Western blotting or RNA sequencing, and evaluation in more complex in vitro models (e.g., 3D cell cultures, co-cultures) to further elucidate its therapeutic potential.
References
As of the date of this document, there is no specific peer-reviewed literature detailing the biological activity or cell culture use of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. Researchers are encouraged to consult chemical databases and supplier information for basic compound properties and to perform thorough literature searches for newly published data. General protocols for cell culture and cytotoxicity assays can be found in standard cell biology manuals and on the websites of cell line repositories and reagent manufacturers.
Application Notes and Protocols for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[1][2] (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a specific stereoisomer of a substituted pyrrolidinone that holds significant promise as a modulator of enzyme activity. Its structural features, including the amino and hydroxyl groups, suggest its potential to interact with the active sites of various enzymes, making it a compelling candidate for inhibitor screening and drug development programs.
This comprehensive guide provides detailed protocols for evaluating the inhibitory potential of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one against three key enzyme classes: Dipeptidyl Peptidase IV (DPP-4), β-Lactamases, and β-Galactosidase. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental causality, and robust data generation.
Chapter 1: Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
Scientific Rationale and Mechanism of Action
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Consequently, DPP-4 inhibitors are a validated therapeutic class for the management of type 2 diabetes mellitus.[5][6]
The pyrrolidine scaffold of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one can act as a proline mimic, enabling it to bind to the active site of DPP-4.[7][8] The amino and hydroxyl substituents can form key hydrogen bond interactions with amino acid residues in the enzyme's active site, leading to competitive inhibition. This assay protocol is designed to quantify the inhibitory potency of the compound by measuring its effect on the rate of a fluorogenic substrate cleavage by DPP-4.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for the DPP-4 enzyme inhibition assay.
Detailed Protocol for DPP-4 Inhibition Assay
This protocol is adapted from commercially available fluorescence-based DPP-4 inhibitor screening kits.[3][9][10][11][12][13][14]
1.3.1. Materials and Reagents
-
Recombinant Human DPP-4
-
DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (Test Inhibitor)
-
Sitagliptin (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
1.3.2. Reagent Preparation
-
DPP-4 Assay Buffer: Prepare the buffer and warm to 37°C before use.
-
DPP-4 Enzyme Solution: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to the recommended concentration. Keep on ice during use.
-
DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution in DPP-4 Assay Buffer to the desired final concentration (typically 2-fold the Km value).
-
Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in DMSO.
-
Test Inhibitor Dilutions: Perform serial dilutions of the stock solution in DPP-4 Assay Buffer to obtain a range of concentrations for IC50 determination.
-
Positive Control: Prepare a stock solution and serial dilutions of Sitagliptin in DPP-4 Assay Buffer.
1.3.3. Assay Procedure
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme Control (100% activity) wells: Add assay buffer and DPP-4 enzyme solution.
-
Test Inhibitor wells: Add DPP-4 enzyme solution and the corresponding dilution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.
-
Positive Control wells: Add DPP-4 enzyme solution and the corresponding dilution of Sitagliptin.
-
-
Pre-incubation: Add 50 µL of the DPP-4 enzyme solution to the Enzyme Control, Test Inhibitor, and Positive Control wells. Add 50 µL of assay buffer to the Blank wells. Then, add 25 µL of the respective inhibitor dilutions or assay buffer to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the DPP-4 Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 15-30 minutes at 37°C.
1.3.4. Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the Blank wells from all other wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][15]
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] |
| Positive Control | A known inhibitor (e.g., Sitagliptin) to validate the assay performance. |
| Enzyme Control | Represents 100% enzyme activity without any inhibitor. |
| Blank Control | Contains all reagents except the enzyme to account for background fluorescence. |
Chapter 2: β-Lactamase Inhibition Assay
Scientific Rationale and Mechanism of Action
β-Lactamases are a family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[16] These enzymes inactivate the antibiotics by hydrolyzing the β-lactam ring.[16] The development of β-lactamase inhibitors is a crucial strategy to overcome antibiotic resistance.
While (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one does not contain a classic β-lactam ring, its pyrrolidinone core may allow it to bind to the active site of some β-lactamases, acting as a competitive inhibitor. This assay will determine the ability of the compound to inhibit β-lactamase activity using a chromogenic substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[1][6][17][18]
Experimental Workflow for β-Lactamase Inhibition Assay
Caption: Workflow for the β-lactamase enzyme inhibition assay.
Detailed Protocol for β-Lactamase Inhibition Assay
This protocol is based on the well-established nitrocefin assay for β-lactamase activity.[6][16][19][20][21]
2.3.1. Materials and Reagents
-
Purified β-Lactamase (e.g., from Bacillus cereus or a specific clinically relevant strain)
-
β-Lactamase Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Nitrocefin
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (Test Inhibitor)
-
Clavulanic Acid (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
UV-Vis microplate reader
2.3.2. Reagent Preparation
-
β-Lactamase Assay Buffer: Prepare the buffer and bring to room temperature before use.
-
β-Lactamase Enzyme Solution: Reconstitute the enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10-15 minutes.
-
Nitrocefin Solution: Prepare a stock solution in DMSO and dilute to a final working concentration (e.g., 0.5 mM) in the assay buffer. Protect from light.
-
Test Inhibitor Stock and Dilutions: Prepare a stock solution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in DMSO and create serial dilutions in the assay buffer.
-
Positive Control: Prepare a stock and serial dilutions of Clavulanic Acid in the assay buffer.
2.3.3. Assay Procedure
-
Plate Setup:
-
Blank wells: Assay buffer only.
-
Enzyme Control wells: Assay buffer and β-lactamase solution.
-
Test Inhibitor wells: β-lactamase solution and inhibitor dilutions.
-
Positive Control wells: β-lactamase solution and Clavulanic Acid dilutions.
-
-
Pre-incubation: Add 50 µL of the β-lactamase solution to the designated wells. Add 20 µL of the inhibitor dilutions or assay buffer to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 25°C.
-
Reaction Initiation: Add 30 µL of the nitrocefin solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 15-30 minutes.
2.3.4. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate (from Blank wells).
-
Calculate the percent inhibition for each inhibitor concentration as described for the DPP-4 assay.
-
Plot percent inhibition versus log[inhibitor] and determine the IC50 value.[15][22]
| Parameter | Description |
| IC50 | The concentration of inhibitor that causes 50% inhibition of the enzyme activity.[15] |
| Nitrocefin | A chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.[18] |
| Clavulanic Acid | A known β-lactamase inhibitor used as a positive control.[20] |
Chapter 3: β-Galactosidase Inhibition Assay
Scientific Rationale and Mechanism of Action
β-Galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In humans, a deficiency of this enzyme leads to Morquio's syndrome.[23] In bacteria, it is essential for the metabolism of lactose.[24][25] The amino and hydroxyl groups on the (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one molecule may allow it to mimic the structure of the galactose substrate, potentially leading to competitive inhibition of β-galactosidase.[26]
This assay employs the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[5][24][25] When cleaved by β-galactosidase, ONPG releases o-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 420 nm.[5][27]
Experimental Workflow for β-Galactosidase Inhibition Assay
Caption: Types of reversible enzyme inhibition.
By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition can be elucidated. For competitive inhibition, the apparent Km increases while Vmax remains unchanged. For non-competitive inhibition, Vmax decreases while Km remains unchanged. [28][29]
Conclusion
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one represents a promising scaffold for the development of novel enzyme inhibitors. The detailed protocols provided herein offer a robust framework for assessing its inhibitory activity against DPP-4, β-lactamases, and β-galactosidase. By understanding the underlying scientific principles and meticulously executing these assays, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs.
References
-
Microbe Notes. ONPG Test- Principle, Procedure, Results, Uses. [Link]
-
Online Microbiology Notes. ONPG Test - Principle, Procedure, Uses and Interpretation. [Link]
-
edX. IC50 Determination. [Link]
-
Knya. Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
-
Beta (β) Lactamase Test. [Link]
-
Wikipedia. IC50. [Link]
-
Jack Westin. Inhibition - Enzymes - MCAT Content. [Link]
-
PubMed. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. [Link]
-
Knowmedge. Enzyme Kinetics: Competitive vs. Non-Competitive Inhibition | Medical Mnemonics | USMLE | NCLEX. [Link]
-
Creative BioMart. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. Beta-Lactamase Activity Colorimetric Assay Kit (384 well) (#BN01115). [Link]
-
Royal College of Pathologists. UK Standards for Microbiology Investigations - ONPG (β-Galactosidase) test. [Link]
-
ScienceCodons. Competitive vs Noncompetitive enzyme inhibition (2026). [Link]
-
Lecturio. Competitive vs Noncompetitive Inhibition: Enzyme Kinetics for USMLE Step 1. [Link]
-
PMC. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]
-
Assay Genie. Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) (#BN01044). [Link]
-
Assay Genie. β-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]
-
β-GALACTOSIDASE (LACZ) ASSAY. [Link]
-
Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). [Link]
-
Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets. [Link]
-
bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
-
PMC. Picomolar inhibition of β-galactosidase (bovine liver) attributed to loop closure. [Link]
-
Ingenta Connect. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. [Link]
-
PMC. Inhibition of β-lactamase function by de novo designed peptide. [Link]
-
YouTube. SA-β-Galactosidase-Based Screening Assay For Identification:Senotherapeutic Drugs l Protocol Preview. [Link]
-
Bentham Science Publisher. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. [Link]
-
Frontiers. DPP-4 Inhibition and the Path to Clinical Proof. [Link]
-
PubMed. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. [Link]
-
The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols. [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. courses.edx.org [courses.edx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Index | Abnova [abnova.com]
- 11. apexbt.com [apexbt.com]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. nitrocefin.com [nitrocefin.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. microbenotes.com [microbenotes.com]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. researchgate.net [researchgate.net]
- 27. assaygenie.com [assaygenie.com]
- 28. knyamed.com [knyamed.com]
- 29. Enzyme Kinetics: Competitive vs. Non-Competitive Inhibition | Medical Mnemonics | USMLE | NCLEX | Knowmedge [knowmedge.com]
Application Note: Formulation Strategies for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Preclinical Studies
Abstract
This guide provides a technical framework for the formulation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one , a polar, chiral pyrrolidone derivative intended for preclinical pharmacokinetic (PK) and toxicology studies.[1] Due to its zwitterionic character and specific stereochemistry, this molecule presents unique challenges regarding chiral stability (epimerization) and lactam hydrolysis .[1] This document outlines self-validating protocols for Intravenous (IV) and Oral (PO) vehicle selection, emphasizing pH control to maintain the integrity of the (3R,4S) configuration.
Physicochemical Profiling & Risk Assessment
Before formulation, the compound's fundamental properties must be understood to predict stability issues. The molecule features a gamma-lactam ring, a primary amine at C3, and a hydroxyl group at C4.
Key Properties Table[1]
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 116.12 g/mol | Rapid renal clearance expected; high molarity in solution.[1] |
| LogP | ~ -1.2 (Experimental/Predicted) | Highly Hydrophilic. Likely freely soluble in aqueous media.[1] Lipid-based vehicles are unnecessary.[1] |
| pKa (Amine) | ~ 9.0 - 9.5 (Estimated) | Basic.[1] Will be protonated (cationic) at physiological pH.[1] |
| pKa (Lactam) | > 14 | Neutral at physiological pH.[1] |
| Chirality | (3R, 4S) | Critical Risk: The C3 proton is acidic due to the adjacent carbonyl. Base-catalyzed epimerization can invert the C3 center, yielding the (3S,4S) diastereomer. |
| Solubility | > 100 mg/mL (Water) | Suitable for high-dose toxicology studies without complex solubilizers.[1] |
Stability Risks & Mitigation
-
Hydrolysis: The gamma-lactam ring is relatively stable but can open under strong acidic (< pH 2) or basic (> pH 9) conditions to form the corresponding acyclic amino acid.[1]
-
Racemization: The primary risk.[1] The C3 position is susceptible to enolization at pH > 7.5.
-
Mitigation: Formulations must be buffered to pH 5.5 – 6.5 .[1]
-
Vehicle Selection Strategy
The high water solubility of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one simplifies vehicle selection but necessitates strict pH control.[1]
Decision Logic (Graphviz Diagram)
Figure 1: Decision tree for vehicle selection based on route and solubility limits.
Detailed Formulation Protocols
Protocol A: Intravenous (IV) Solution (Target: 10 mg/mL)
Application: PK studies (Rat/Mouse), bioavailability assessment.[1]
Reagents:
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (API)[1]
-
0.9% Sodium Chloride (Saline), USP grade
-
0.1N HCl and 0.1N NaOH (for pH adjustment)
-
0.22 µm PES (Polyethersulfone) Syringe Filter[1]
Procedure:
-
Calculation: Calculate the required mass of API.
-
Example: For 10 mL of 10 mg/mL solution, weigh 100 mg API.
-
-
Dissolution: Add API to approximately 80% of the final volume (8 mL) of Saline in a glass vial. Vortex for 30 seconds.[1] The compound should dissolve instantly.
-
pH Adjustment (CRITICAL):
-
Measure pH.[1] It will likely be basic (~ pH 8-9) due to the amine.[1]
-
Dropwise add 0.1N HCl while stirring.[1] Target pH 6.0 ± 0.2 .
-
Why? Physiological pH (7.[1]4) is acceptable for injection, but pH 6.0 provides better stability against C3 epimerization in the dosing vial. The blood buffering capacity will neutralize it post-injection.[1]
-
-
QS (Quantity Sufficient): Add Saline to reach the final volume (10 mL).
-
Filtration: Pass the solution through a 0.22 µm PES filter into a sterile crimp-top vial.
-
QC Check: Verify concentration and enantiomeric purity via HPLC (see Section 4).
Protocol B: Oral (PO) Solution (Target: 50 mg/mL)
Application: Toxicology, efficacy studies.[1]
Reagents:
Procedure:
-
Weighing: Weigh the required amount of API (e.g., 500 mg for 10 mL).
-
Vehicle Addition: Add SWFI to approx. 90% volume.
-
pH Check: Check pH. If > 7.0, adjust to pH 5.5 – 6.0 using Citrate Buffer or dilute HCl.
-
Note: The stomach is acidic; therefore, the formulation pH is less critical for in vivo stability, but critical for shelf-life stability before dosing.
-
-
Final Volume: Adjust to final volume with SWFI.
-
Storage: Prepare fresh daily. If storage is needed, keep at 4°C and use within 24 hours.
Quality Control & Stability (Self-Validating System)
To ensure the study results are valid, the formulation must be tested for degradation and racemization.
HPLC Method for Purity & Chiral Integrity
Standard reverse-phase HPLC may not separate the (3R,4S) isomer from its (3S,4S) epimer. A chiral method is required.[1]
-
Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR-I (+).[1]
-
Reasoning: These columns are specialized for separating amino acids and polar amines.[1]
-
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (95:5).[1]
-
Detection: UV at 210 nm (Amide absorption).[1]
-
Acceptance Criteria:
Stress Testing Workflow (Graphviz Diagram)
Figure 2: QC workflow to validate formulation stability prior to animal dosing.
In Vivo Administration Guidelines
Dosing Volumes
-
Mouse (20-25g):
-
Rat (250g):
Osmolality Considerations
Since the molecule has a low molecular weight (116 g/mol ), high concentrations can significantly increase osmolality.
-
Calculation: A 10 mg/mL solution contributes ~86 mOsm/kg.[1]
-
Isotonic Target: ~290-300 mOsm/kg.[1]
-
Recommendation: For IV doses > 20 mg/mL, dissolve in 0.45% Saline (half-normal) or Water for Injection rather than 0.9% Saline to avoid hypertonicity, which causes injection site pain and hemolysis.[1]
References
-
PubChem. (2024).[1][4] Compound Summary: (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.[1][5] National Library of Medicine.[1] [Link][1]
-
FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]
-
Loftsson, T. (2014).[1] Drug Solubilization and Oral Delivery.[1][6] In Essential Pharmacokinetics. Academic Press.[1] (General reference on vehicle selection for hydrophilic drugs).
Sources
- 1. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. altasciences.com [altasciences.com]
- 3. scispace.com [scispace.com]
- 4. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | C9H18N2O3 | CID 10465457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3R,4S)-3-amino-4-hydroxy-pyrrolidin-2-one 97% | CAS: 220812-20-4 | AChemBlock [achemblock.com]
- 6. admescope.com [admescope.com]
Application Notes and Protocols for Cell Viability Assays with (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one Treatment
Introduction: The Pyrrolidin-2-one Scaffold and the Imperative for Robust Viability Assessment
The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of therapeutic potential, including antibacterial, anticonvulsant, and anti-cancer activities.[2][3][4][5] The compound (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one represents a novel iteration of this scaffold, and like any potential therapeutic agent, its biological effects must be rigorously characterized. A critical initial step in this characterization is the assessment of its impact on cell viability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell viability assays to study the effects of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. We will delve into the mechanistic underpinnings of several widely-used assays, provide detailed, field-proven protocols, and offer expert insights into data interpretation and troubleshooting. Our focus is not merely on procedural steps, but on building a robust, self-validating experimental framework to generate reliable and reproducible data.
Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach
No single assay is universally superior; the choice of a cell viability assay should be a strategic one, informed by the specific research question, the cell type, and the potential for compound interference. When investigating a novel compound such as (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, whose precise mechanism of action is under investigation, employing a panel of orthogonal assays is highly recommended. This approach, utilizing assays with different detection principles, provides a more comprehensive and validated assessment of cell health.
Below is a comparative overview of four commonly used cell viability assays:
| Assay | Principle | Advantages | Disadvantages | Potential Interference |
| MTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][3] | Inexpensive, well-established. | Requires a solubilization step, endpoint assay, potential for false positives with reducing compounds. | Compounds that affect mitochondrial respiration or have reducing properties. Phenol red in media can also interfere.[6] |
| XTT | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[5][7] | No solubilization step, faster than MTT. | Less sensitive than other assays, can be affected by changes in cellular redox state. | Compounds that alter cellular redox environments or interact with the electron coupling reagent. |
| PrestoBlue™ | Reduction of the non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[8][9][10] | Homogeneous (no-wash) assay, high sensitivity, allows for kinetic monitoring. | Can be sensitive to changes in the cellular reducing environment, potential for photobleaching. | Fluorescent compounds, compounds that alter the intracellular redox state. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[2] | Highly sensitive, rapid, homogeneous "add-mix-measure" format. | Dependent on intracellular ATP levels which can be modulated by various stimuli, can be expensive. | Compounds that inhibit luciferase or affect cellular ATP metabolism. |
Experimental Workflows: A Visual Guide
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT, PrestoBlue™, and CellTiter-Glo® assays.
Caption: Workflow for the PrestoBlue™ Cell Viability Assay.
Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Detailed Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. [1][4]The amount of formazan produced is proportional to the number of viable cells. [3] Reagents and Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom tissue culture plates
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
-
MTT solution (5 mg/mL in sterile PBS) [3][4]* Solubilization solution (e.g., DMSO, or 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) [11]* Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. [11]6. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [1][3]7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [1] Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Critical Considerations & Troubleshooting:
-
Cell Seeding Density: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the assay. [6]* Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay. [6]* Compound Interference: To test for direct reduction of MTT by the compound, incubate the compound with MTT in cell-free medium.
-
Incomplete Solubilization: Ensure complete dissolution of formazan crystals before reading the plate, as this is a common source of variability. [4]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step. [7][12] Reagents and Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom tissue culture plates
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent) [7]* Microplate reader capable of measuring absorbance at 450-500 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions. [13]3. XTT Addition: Add 50 µL of the prepared XTT working solution to each well. [7]4. Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. [12]5. Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm. [7] Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
Critical Considerations & Troubleshooting:
-
Reagent Stability: The reconstituted XTT mixture should be used promptly. [5]* Incubation Time: The optimal incubation time with XTT can vary between cell types. A time-course experiment may be necessary.
-
Background Absorbance: The background absorbance in the XTT assay can be higher than in the MTT assay. [11]
PrestoBlue™ Cell Viability Assay
Principle: This assay uses the reducing power of living cells to convert the blue and minimally fluorescent resazurin to the red and highly fluorescent resorufin. [10]The amount of resorufin produced is proportional to the number of viable cells.
Reagents and Materials:
-
Cells and appropriate culture medium
-
96-well black, clear-bottom tissue culture plates (for fluorescence reading)
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
-
PrestoBlue™ Cell Viability Reagent [8]* Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) [10] Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, using black-walled plates for fluorescence measurements.
-
PrestoBlue™ Addition: Add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium). [9]3. Incubation: Incubate the plate for at least 10 minutes at 37°C. [8][14]Longer incubation times can increase sensitivity.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
Data Analysis:
-
Subtract the average fluorescence/absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
Critical Considerations & Troubleshooting:
-
Fluorescence vs. Absorbance: Fluorescence measurement is generally more sensitive than absorbance. [8][14]* Compound Interference: Test for autofluorescence of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one at the excitation and emission wavelengths used for the assay. Also, check if the compound can directly reduce resazurin in a cell-free system.
-
Over-incubation: Very high cell numbers or long incubation times can lead to signal saturation. [15]
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, a key indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. [2][16] Reagents and Materials:
-
Cells and appropriate culture medium
-
96-well opaque-walled tissue culture plates
-
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
-
CellTiter-Glo® Reagent [2]* Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, using opaque-walled plates to prevent signal cross-talk.
-
Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. 3. Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). 4. Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. 5. Luminescence Measurement: Record the luminescence.
Data Analysis:
-
Subtract the average luminescence of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
Critical Considerations & Troubleshooting:
-
Plate Type: Opaque-walled plates are essential to minimize background and cross-talk.
-
Compound Interference: Test whether (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one inhibits the luciferase enzyme in a cell-free ATP assay.
-
ATP Stability: The luminescent signal is stable for several hours, but it is best to read the plate within a consistent timeframe. [2]
Considerations for a Novel Pyrrolidine-2-one Derivative
When evaluating a novel compound like (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, it is crucial to perform preliminary characterization and include appropriate controls to rule out assay artifacts.
1. Compound Characterization:
-
Solubility: Ensure the compound is fully dissolved in the culture medium at the tested concentrations. Precipitated compound can interfere with optical measurements and lead to inaccurate results.
-
Autofluorescence/Color: Check if the compound is colored or autofluorescent, as this can interfere with absorbance and fluorescence-based assays, respectively.
2. Orthogonal Assays:
-
As the mechanism of action of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is likely unknown, confirming viability results with at least two assays based on different principles (e.g., a metabolic assay like MTT and an ATP-based assay like CellTiter-Glo®) is highly recommended. Discrepancies between assays can provide valuable mechanistic insights.
3. Controls for Compound Interference:
-
Cell-Free Controls: To test for direct interference, set up parallel experiments in cell-free wells. Add the compound to the medium and then add the assay reagent. Any signal generated in these wells is due to direct interaction of the compound with the assay components.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle control (the solvent used to dissolve the compound) as a negative control.
By following these guidelines and protocols, researchers can confidently and accurately assess the effects of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one on cell viability, paving the way for further mechanistic studies and drug development.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Scribd. (n.d.). Presto Blue. Retrieved from [Link]
-
San Diego State University. (2015). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Labbox. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]
-
YouTube. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38.
- Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4881.
- Li, Y., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 262, 115865.
- Poster Board #923. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. FASEB.
- Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3R,4S)-3-amino-4-hydroxy-pyrrolidin-2-one 97% | CAS: 220812-20-4 | AChemBlock [achemblock.com]
- 7. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride CAS#: 2446872-13-3 [m.chemicalbook.com]
- 11. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive constituents from Chinese natural medicines. XX. Inhibitors of antigen-induced degranulation in RBL-2H3 cells from the seeds of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. labcompare.com [labcompare.com]
- 15. BJOC - Phenolic constituents from twigs of Aleurites fordii and their biological activities [beilstein-journals.org]
- 16. Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one derivatization
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-20
Introduction: The Scaffold
Welcome to the technical hub for the (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one scaffold. This structure is a privileged chiral building block, often serving as a conformational constraint mimic of glycyl-serine or as a core pharmacophore in NMDA modulators and carbapenem antibiotics.
The challenge with this molecule lies in its dense functionality : a primary amine, a secondary alcohol, and a lactam amide packed onto a small, strained ring. This density creates competing nucleophiles and a high risk of C3-epimerization (racemization).
This guide replaces standard "cookbook" recipes with engineered workflows designed to preserve stereochemical integrity and maximize yield.
Knowledge Base: Troubleshooting & Optimization
Ticket #001: Regioselectivity (Targeting the Amine)
User Question: "I am trying to acylate the C3-amine, but I'm seeing O-acylation and some lactam N-alkylation byproducts. How do I get exclusive reaction at the exocyclic amine?"
Technical Insight: Regioselectivity here is dictated by nucleophilicity vs. basicity and pKa modulation .
-
C3-Amine (
): pKa ~8.5 (conjugate acid). It is the most kinetic nucleophile at neutral/mildly basic pH. -
C4-Hydroxyl (
): pKa ~16. Requires deprotonation or specific catalysis to react with mild electrophiles. -
Lactam (
): pKa ~14-15. It is non-nucleophilic unless deprotonated by a strong base (e.g., NaH, LiHMDS).
Resolution Strategy:
-
pH Control: Maintain reaction pH between 8.5 and 9.5. This ensures the C3-amine is deprotonated (reactive) while the OH and Lactam-NH remain protonated (neutral/unreactive).
-
Base Selection: Use mild organic bases (e.g.,
or DIPEA). Avoid strong mineral bases (NaOH, KOH) or hydrides, which will deprotonate the lactam and OH, leading to mixtures. -
Electrophile Stoichiometry: Use exactly 1.0–1.1 equivalents of the electrophile. Excess forces reaction at the OH group.
Decision Logic:
Figure 1: Decision tree for ensuring regioselectivity at the C3-amine.
Ticket #002: Stereochemical Integrity (Preventing Racemization)
User Question: "My starting material is 99% ee (3R,4S), but after amide coupling, the product is a 60:40 diastereomeric mixture. What happened?"
Technical Insight: The C3 proton is alpha to a carbonyl (the lactam) . This makes it acidic.
-
Mechanism: Under basic conditions, the C3 proton can be removed to form an enolate intermediate. When this reprotonates, it loses memory of the chiral center, resulting in a mix of (3R) and (3S).
-
The Risk Factor: The presence of the C4-hydroxyl group can actually accelerate this via inductive effects or internal H-bonding that stabilizes the enol form.
Resolution Strategy:
-
Avoid "Over-basing": Never add base to the reaction mixture before the substrate is dissolved and cooled.
-
Temperature Control: Perform deprotonation/coupling steps at 0°C to -10°C . Room temperature significantly increases the rate of enolization.
-
Coupling Agents: Use reagents that suppress racemization (e.g., HATU/HOAt or EDC/Oxyma) rather than slow-acting reagents (like DCC) that leave the activated intermediate exposed to base for too long.
Comparison of Base Risks:
| Base Type | Example | Risk Level | Mechanism Note |
| Tertiary Amines | TEA (Triethylamine) | High | Less sterically hindered; can act as a general base to pull the alpha-proton. |
| Hindered Amines | DIPEA (Hünig's Base) | Medium | Steric bulk reduces access to the alpha-proton but still risky at RT. |
| Inorganic | Low | Buffered pH prevents high basicity spikes. Ideal for biphasic Schotten-Baumann conditions. |
Ticket #003: Solubility & Purification
User Question: "The product is water-soluble and I can't extract it into DCM or EtOAc. How do I purify it?"
Technical Insight: The (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one core is highly polar. If you attach a small polar group, the product remains amphiphilic or water-soluble.
Resolution Strategy:
-
The "Salting Out" Trick: Saturate the aqueous layer with NaCl. Use n-Butanol (n-BuOH) or 2-MeTHF for extraction. These solvents are more polar than EtOAc and can pull the lactam out of brine.
-
Resin Capture (For Free Amine): If deprotecting, use a SCX-2 (Strong Cation Exchange) column.
-
Load mixture in MeOH/Water.
-
Wash with MeOH (impurities elute).
-
Elute product with
in MeOH.
-
-
Lyophilization: Avoid aqueous workups entirely if possible. Precipitate inorganic salts with dry acetone/ether, filter, and evaporate/lyophilize the filtrate.
Standard Operating Procedure (SOP)
Protocol: N-Functionalization with Minimal Racemization
Objective: Selective acylation of the C3-amine while preserving (3R,4S) stereochemistry.
Materials:
-
Substrate: (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one HCl salt.
-
Reagent: Carboxylic Acid (1.0 equiv) + HATU (1.05 equiv) OR Acid Chloride (1.0 equiv).
-
Base: DIPEA (2.2 equiv for HCl salt neutralization).
-
Solvent: Anhydrous DMF or DMAc (High solubility required).
Workflow:
-
Pre-Activation (Crucial Step):
-
In a separate vial, mix the Carboxylic Acid, HATU, and 1.0 equiv of DIPEA in DMF.
-
Stir at 0°C for 5 minutes. Why? This forms the active ester before it ever sees the sensitive lactam.
-
-
Substrate Preparation:
-
Dissolve the pyrrolidinone salt in DMF.
-
Cool to 0°C.
-
Add the remaining 1.2 equiv of DIPEA.
-
-
Coupling:
-
Add the Pre-Activated mixture dropwise to the Substrate solution.
-
Rate: Slow addition prevents localized "hotspots" of excess base.
-
-
Monitoring:
-
Quench:
-
Once complete (usually < 1 hour), quench with dilute aqueous citric acid (pH 4-5). Acidic quench stops any base-catalyzed racemization immediately.
-
Visual Workflow:
Figure 2: Optimized workflow for N-acylation minimizing epimerization risk.
References
-
Structure & Reactivity of 3-Aminopyrrolidines
-
Vertex AI Search Result 1.4: "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines." National Institutes of Health (PMC). Available at:
- Context: Discusses the synthesis and utility of N-Boc-3-amino/hydroxy-pyrrolidine scaffolds in drug discovery.
-
-
Racemization of Alpha-Amino Lactams
-
Vertex AI Search Result 1.2: "Process for preparation of optically active N-protected 3-aminopyrrolidine... by optical resolution." Google Patents (EP2064331B1). Available at:
- Context: Details the thermodynamic instability of the C3 center and methods to resolve racemates using transaminases, highlighting the ease of racemiz
-
-
Analytical Methods & Derivatization
-
Vertex AI Search Result 1.3: "(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent..."[1] Journal of Chromatography B.[1] Available at: [1]
- Context: Validates the use of 3-aminopyrrolidine derivatives in high-sensitivity LC-MS applications and confirms stability protocols during derivatiz
-
-
General Reactivity of 3-Amino-4-Hydroxypyrrolidin-2-one
-
Vertex AI Search Result 1.1: "Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines..." PubMed. Available at:
- Context: Provides precedent for regio- and stereoselective introduction of functional groups on this specific scaffold.
-
Sources
- 1. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2446872-13-3|(3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Pyrrolidinone-Based Experimental Protocols
Topic: Troubleshooting Common Pitfalls with NMP, PVP, and 2-Pyrrolidinone Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Pyrrolidinone derivatives—specifically N-Methyl-2-pyrrolidone (NMP) and Polyvinylpyrrolidone (PVP) —are ubiquitous in drug development, serving as powerful solvents in synthesis and stabilizing excipients in formulation. However, their utility comes with "invisible" chemical liabilities that frequently ruin experiments.
This guide addresses the three most critical failure modes: solvent retention in synthesis , oxidative degradation in formulation , and cytotoxicity artifacts in biological assays .
Module 1: Organic Synthesis & Purification
The "NMP Trap": Solvent Removal and Reaction Quenching
Context: NMP is a dipolar aprotic solvent with a high boiling point (202°C). It is miscible with water, which often leads researchers to believe it can be easily washed away. In reality, NMP forms thermodynamic traps with water and organic products, leading to "wet" oils and inflated yields.
Troubleshooting Guide
Q1: My crude yield is consistently >120%, and the NMR shows broad peaks. Rotovapping at 60°C didn't help. What is happening? A: You are experiencing NMP retention . Standard rotary evaporation is ineffective for NMP because its vapor pressure is negligible at 60°C/20 mbar. Furthermore, NMP can hydrogen-bond to your product, preventing removal even under high vacuum.
Protocol: The LiCl "Salting-Out" Extraction To remove NMP without high-heat distillation, you must disrupt its miscibility with water using high ionic strength.
-
Dilute: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or TBME (avoid Dichloromethane if possible, as NMP partitions more easily into chlorinated solvents).
-
The Wash: Wash the organic layer 3 times with 1M Lithium Chloride (LiCl) solution (or semi-saturated brine).
-
Mechanism:[1] The high ionic strength of LiCl forces the NMP out of the organic phase and into the aqueous phase ("salting out").
-
-
Final Polish: Wash once with water to remove residual salt, dry over Na₂SO₄, and concentrate.
Q2: I am running a nucleophilic substitution (SɴAr), but my reaction has stalled. The NMP is fresh. A: "Fresh" NMP is often wet. NMP is hygroscopic .[2] At water levels >0.1%, the hydroxide or fluoride ions (common bases) become highly solvated by water, reducing their nucleophilicity.
-
Fix: Store NMP over 4Å molecular sieves for 24 hours before use.
-
Verification: Perform a Karl Fischer titration; aim for <500 ppm water.
Visual Workflow: NMP Removal Decision Tree
Figure 1: Decision matrix for removing N-Methyl-2-pyrrolidone (NMP) from reaction mixtures based on product stability.
Module 2: Drug Formulation & Stability
The "PVP Oxidative Trap": Peroxide Impurities[1][3][4][5][6][7][8]
Context: Polyvinylpyrrolidone (PVP/Povidone) is a standard binder.[3] However, it is synthesized using hydrogen peroxide as an initiator.[4] Trace peroxides often remain in the polymer matrix. When used with oxidation-sensitive APIs (Active Pharmaceutical Ingredients), this leads to rapid degradation.
Troubleshooting Guide
Q3: My solid dispersion API is degrading into N-oxides after just 2 weeks at 40°C/75% RH. Why? A: You are likely using a standard grade of PVP (e.g., K30 or K90) which can contain up to 400 ppm of peroxides [1]. In the amorphous solid state, the mobility of these reactive oxygen species (ROS) is sufficient to attack the API.
Comparative Data: PVP Impurity Risks
| Parameter | Standard PVP (K30/K90) | Low-Peroxide PVP | Impact on API |
| Peroxide Content | 100 – 400 ppm | < 20 ppm | Oxidative degradation (N-oxides, sulfoxides) |
| Formic Acid | < 0.5% | < 0.1% | Reaction with amines (Formylation) |
| Hygroscopicity | High | High | Moisture-mediated hydrolysis |
| Aldehydes | Variable | Low | Cross-linking (Gelatinization) |
Protocol: Stabilizing PVP Formulations
-
Source Verification: Switch to "Low Peroxide" or "Oxidation Resistant" grades (e.g., Kollidon® 30 LP).
-
Antioxidant Spiking: If you must use standard PVP, co-process with an antioxidant like BHT (Butylated hydroxytoluene) or Propyl Gallate (0.05% - 0.2% w/w) during the spray drying/extrusion process.
-
Packaging: Use aluminum induction seals to prevent continuous oxygen ingress, which regenerates peroxides in the PVP chain [2].
Q4: My PVP-based tablets are "capping" (splitting) during compression. A: This is a moisture issue. PVP is hygroscopic.[2] If the granules absorb too much moisture (>5%) from the air before compression, the bound water disrupts the hydrogen bonding required for tablet cohesion.
-
Fix: Process at <40% Relative Humidity (RH) and dry granules to 2-3% LOD (Loss on Drying) before compression.
Visual Workflow: The Peroxide Attack Pathway
Figure 2: Mechanism of API degradation driven by residual peroxides in PVP excipients.[5]
Module 3: Biological Evaluation
The "Solvent Artifact": Cytotoxicity in Assays
Context: Researchers often use NMP to solubilize hydrophobic drugs for cell assays when DMSO fails. However, NMP is significantly more cytotoxic than DMSO.
Troubleshooting Guide
Q5: I see cell death in my treatment groups, but also in my vehicle control. Is NMP toxic? A: Yes. NMP shows cytotoxicity in many cell lines (e.g., HaCaT, fibroblasts) at concentrations as low as 0.1% to 0.5% [3]. It can permeabilize cell membranes, leading to false positives in apoptosis assays.
Protocol: Safe Solvent Limits
-
Limit Calculation: Never exceed 0.1% (v/v) final concentration of NMP in cell culture media.
-
The "Spike" Method:
-
Prepare a 1000x stock solution of your drug in pure NMP.
-
Dilute 1:1000 into the media to achieve the 0.1% limit.
-
-
Metabolite Awareness: Be aware that NMP metabolizes to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which has its own toxicological profile [4].[6] If your assay runs >24 hours, this metabolite may accumulate.
References
-
Modhave, D., et al. (2019). PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids. Pharmaceutics. Available at: [Link]
- Wasylaschuk, W.R., et al. (2007). Evaluation of hydroperoxides in common pharmaceutical excipients. Journal of Pharmaceutical Sciences.
-
Åkesson, B., et al. (2009). Embryotoxic Potential of N-methyl-pyrrolidone (NMP) and Three of Its Metabolites Using the Rat Whole Embryo Culture System. PubMed. Available at: [Link]
-
Scientific Committee on Occupational Exposure Limits (SCOEL) . (2016).[6] Recommendation from the Scientific Committee on Occupational Exposure Limits for N-Methyl-2-Pyrrolidone. ResearchGate. Available at: [Link]
-
Organic Syntheses . (2012). Synthesis of NMP-based Intermediates and Workup Protocols. Org. Synth. (General reference for LiCl workup efficiency). Available at: [Link]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyvinylpyrrolidone Quantification and Chemical Characterization Services - Excipia [excipia.eu]
- 3. veeprho.com [veeprho.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Improving the purity of synthesized (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
Introduction: The Criticality of Purity in Pyrrolidinone Scaffolds
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other pharmacologically active agents. Its efficacy and safety profile in downstream applications are directly dependent on its chemical and stereochemical purity. Even minor impurities, such as residual starting materials, reagents, or stereoisomers, can lead to significant challenges in subsequent synthetic steps, alter biological activity, and complicate regulatory approval processes.
This guide provides a structured troubleshooting framework for researchers, chemists, and process development professionals to diagnose and resolve common purity issues encountered during the synthesis and isolation of this key intermediate. We will move from impurity identification to targeted purification strategies, grounding our recommendations in established chemical principles and field-tested methodologies.
Section 1: Initial Purity Assessment & Impurity Identification
Before attempting to improve purity, one must first understand the nature of the impurity. A multi-pronged analytical approach is essential for a complete picture.
FAQ 1.1: My ¹H NMR spectrum shows unassigned peaks. How can I identify the impurities?
Answer: Unidentified peaks in your ¹H NMR spectrum are the most common first indicator of purity issues. A systematic approach is required for identification.
-
Check for Residual Solvents: Compare your unknown peaks against a standard table of NMR solvent shifts. Common culprits include ethyl acetate, dichloromethane, methanol, and acetonitrile used during reaction workup or chromatography.
-
Identify Starting Materials & Reagents: Compare the spectrum of your purified product with the spectra of your starting materials (e.g., protected amino acids, reducing agents). The Boc-protected precursor is a frequent contaminant.
-
Look for Stereoisomers: The most common isomeric impurity is the (3R,4R) diastereomer. Its NMR spectrum will be subtly different. Specifically, the coupling constants (J-values) between the protons at C3 and C4 may differ significantly from your desired (3R,4S) product due to their trans vs. cis relationship.
-
Utilize 2D NMR: If simple comparison is insufficient, techniques like COSY (to identify coupled proton networks) and HSQC (to correlate protons to their attached carbons) are invaluable for structural elucidation of unknown impurities.
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Type | Potential Source | Typical ¹H NMR Signature | Confirmation Method |
| (3S,4R)-Boc-protected precursor | Incomplete deprotection | Characteristic t-butyl singlet at ~1.4-1.5 ppm. | LC-MS (distinct mass), TLC (different Rf) |
| (3R,4R)-diastereomer | Non-selective reduction | Different J₃,₄ coupling constant, slight shifts in H-3/H-4 signals. | Chiral HPLC, NOESY NMR |
| Residual Solvents | Workup/Purification | Known characteristic peaks (e.g., EtOAc: ~2.05, 4.12, 1.26 ppm). | Confirmed by peak integration. |
| Ring-opened byproducts | Hydrolysis under strong basic/acidic conditions | Loss of lactam structure, appearance of -COOH and primary amine signals. | LC-MS (M+18 peak for hydrolysis), IR (disappearance of lactam C=O) |
Section 2: Troubleshooting Purification Workflows
Once impurities are identified, a targeted strategy can be developed.
Workflow: Systematic Purification Strategy
Below is a general workflow for diagnosing and resolving purity issues with (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.
Caption: Decision tree for troubleshooting product purity.
FAQ 2.1: My product is contaminated with the Boc-protected precursor. What's the best way to remove it?
Answer: This is a common issue resulting from incomplete deprotection.
-
Causality: The Boc-protected precursor is significantly less polar than the free amine product due to the lack of free -NH₂ and -OH groups. This difference in polarity is the key to separation.
-
Solution 1 (Recommended): Optimized Recrystallization. The free amine product has very different solubility profiles from its Boc-protected precursor. The product is highly soluble in methanol but sparingly soluble in isopropanol (IPA) or ethyl acetate. The precursor is typically soluble in IPA and ethyl acetate. This allows for effective purification via crystallization.
-
Solution 2 (If Crystallization Fails): Column Chromatography. If high levels of the precursor are present, or if crystallization is ineffective, silica gel column chromatography is a reliable option. Use a polar mobile phase, such as dichloromethane/methanol (e.g., starting from 98:2 and grading to 90:10), to effectively separate the more polar product (lower Rf) from the less polar precursor (higher Rf).
Protocol 1: Recrystallization for Removing Non-Polar Impurities
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol (~60 °C). For every 1 gram of crude material, start with 3-5 mL of methanol.
-
Anti-Solvent Addition: While the solution is still warm, slowly add isopropanol (IPA) as an anti-solvent. A typical starting ratio is 1:3 Methanol:IPA.
-
Induce Crystallization: Continue adding IPA until the solution becomes faintly turbid. You can aid crystal formation by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling & Maturation: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours (ideally overnight) to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
-
Analysis: Confirm purity with ¹H NMR and LC-MS.
FAQ 2.2: Chiral HPLC shows a significant peak for a diastereomer. How can I improve the diastereomeric ratio (d.r.)?
Answer: Diastereomeric impurities, typically the (3R,4R) isomer, arise from incomplete stereocontrol during the synthetic reduction step. Because diastereomers have different physical properties, they can often be separated.
-
Causality: The cis (3R,4S) and trans (3R,4R) relationship of the amino and hydroxyl groups creates a significant difference in the crystal lattice packing and solubility. The desired (3R,4S) isomer is often less soluble in specific solvent systems.
-
Primary Solution: Selective Recrystallization. This is the most effective and scalable method for improving diastereomeric purity. A carefully selected solvent system will preferentially dissolve one diastereomer while allowing the less soluble, desired diastereomer to crystallize.
Table 2: Example Solvent Systems for Diastereomeric Resolution via Crystallization
| Solvent System (v/v) | Target Diastereomer | Rationale | Expected Purity Improvement |
| Methanol / Isopropanol | (3R,4S) | The (3R,4S) isomer is typically less soluble in this mixture, allowing it to crystallize out. | From 85:15 to >99:1 d.r. is achievable. |
| Ethanol / Water | (3R,4S) | The hydrogen bonding capacity of water can help discriminate between the cis and trans isomers. | Effective, but requires careful control of water content. |
| Acetonitrile | (3R,4S) | Can be effective for specific impurity profiles. | Highly dependent on initial d.r. |
-
Secondary Solution: Preparative Chromatography. If crystallization is unsuccessful, preparative HPLC or SFC (Supercritical Fluid Chromatography) on a suitable chiral stationary phase can be used, but this is often less economical at a larger scale.
Section 3: Advanced Topics & Final Checks
FAQ 3.1: My product is diastereomerically pure but fails the enantiomeric excess (e.e.) test. What happened?
Answer: This indicates a problem with the chirality of your starting material or racemization during the synthesis.
-
Causality: The (3R,4S) and its enantiomer (3S,4R) have identical physical properties (solubility, melting point, NMR spectra) and will not separate during standard crystallization or achiral chromatography. Their separation requires a chiral environment.
-
Root Cause Analysis:
-
Starting Material: Verify the enantiomeric purity of your starting material (e.g., D-isoascorbic acid or a protected D-glutamic acid derivative) using a validated chiral method.
-
Racemization: Check your reaction conditions. Strongly basic or acidic conditions, particularly at elevated temperatures, can potentially cause epimerization at the C3 position.
-
-
Solution: Unfortunately, resolving enantiomeric impurities post-synthesis is challenging and often requires classical resolution with a chiral acid or preparative chiral chromatography. The most effective solution is to ensure the enantiopurity of the starting materials and use reaction conditions that do not cause racemization.
Diagram: Purification Logic Flow
Caption: Method selection based on impurity type.
References
- Source: Google Patents (US8338615B2)
Technical Support Center: Method Refinement for Kinetic Analysis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
Welcome to the technical support center for the kinetic analysis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your experimental methods and ensure the generation of high-quality, reproducible data.
I. Introduction to Kinetic Analysis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a cyclic gamma-amino acid derivative with a pyrrolidin-2-one core, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. As a potential enzyme inhibitor, understanding its kinetic profile is paramount for elucidating its mechanism of action and advancing drug development efforts. The compound's structure, featuring a lactam ring and hydrophilic amino and hydroxyl groups, presents unique challenges in kinetic analysis.
This guide will address common issues encountered during the kinetic analysis of this and structurally related compounds, focusing on practical solutions and the underlying scientific principles.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Enzyme Assay and General Kinetics
Question 1: My enzyme assay is not working or showing very low activity. What are the initial checks I should perform?
Answer:
When an enzyme assay fails, a systematic check of fundamental parameters is the most efficient way to identify the problem. Here’s a checklist of common culprits:
-
Reagent Temperature: Ensure all assay buffers and components are at the recommended reaction temperature before starting the experiment.[1] Many enzymes have optimal temperature ranges for activity.[2][3] Using ice-cold buffers can significantly reduce or inhibit enzyme function.[1]
-
Protocol Adherence: Meticulously review the experimental protocol to ensure no steps were omitted or altered.[1] Pay close attention to incubation times, reagent concentrations, and the order of addition.
-
Wavelength Settings: Verify that the spectrophotometer or plate reader is set to the correct wavelength for detecting the product or substrate.[1] An incorrect wavelength will lead to inaccurate or no signal.
-
Component Thawing and Mixing: Ensure all frozen components are completely thawed and thoroughly mixed before use to avoid concentration gradients in your stock solutions.[1]
-
Sample Quality: Use fresh samples whenever possible. If using stored samples, ensure they were stored at the correct temperature to maintain stability.[1]
Question 2: I'm observing high background noise or a drifting baseline in my spectrophotometric assay. What could be the cause?
Answer:
High background noise or a drifting baseline can obscure the true signal of your reaction and make accurate rate determination impossible. Consider the following potential causes:
-
Buffer Composition:
-
Interfering Substances: Certain buffer components can interfere with the assay. For example, high concentrations of reducing agents (like DTT or BME), chelators (EDTA), or detergents (SDS, Tween-20) can inhibit enzyme activity or interfere with the detection method.[1]
-
pH Instability: Ensure your buffer has sufficient buffering capacity at the desired pH. All enzymes have an optimal pH range for their activity, and deviations can lead to reduced reaction rates or denaturation.[2]
-
-
Substrate/Compound Instability:
-
Substrate Instability: The substrate itself might be unstable under the assay conditions, leading to non-enzymatic breakdown that contributes to the background signal.
-
Instrumental Issues:
Question 3: My kinetic data is not reproducible between experiments. What factors should I investigate?
Answer:
Lack of reproducibility is a significant issue that undermines the validity of your findings. Here are key areas to scrutinize:
-
Inconsistent Reagent Preparation:
-
Mobile Phase (for HPLC-based assays): Variations in mobile phase composition, such as slight differences in pH or solvent ratios, can significantly impact retention times and peak shapes.[5] It is recommended to prepare mobile phases fresh daily.[4]
-
Buffer and Stock Solutions: Ensure accurate and consistent preparation of all buffers and stock solutions. Use calibrated pipettes and high-purity reagents.
-
-
Environmental Factors:
-
Temperature Fluctuations: As mentioned, temperature can affect both enzyme activity and instrument performance.[5] Maintain a stable laboratory environment.
-
-
Operator Variability:
-
Pipetting Technique: Inconsistent pipetting, especially of small volumes, can introduce significant errors.[1] Prepare master mixes whenever possible to minimize pipetting steps.[1]
-
Timing: Precise timing of reaction initiation and quenching is critical for accurate kinetic measurements, especially in discontinuous assays.
-
HPLC-Based Kinetic Analysis
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a polar compound, which may necessitate the use of HPLC-based methods to separate it from substrates and products.
Question 4: I'm having trouble with peak shape in my HPLC analysis (e.g., peak tailing, fronting, or broad peaks). How can I improve this?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here's how to troubleshoot common peak shape issues:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by column degradation.
-
Mobile Phase pH: For ionizable compounds like (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, the mobile phase pH should be adjusted to suppress the ionization of the analyte and any interacting free silanol groups on the column.
-
Column Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: A contaminated guard column or analytical column can cause peak shape problems.[5] Try cleaning the column according to the manufacturer's instructions or replacing it.
-
-
Peak Fronting: This is less common than tailing and can be a sign of column overload or a collapsed column bed.
-
Broad Peaks: Broad peaks can result from several issues, including:
-
Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.
-
Slow Elution: If the analyte is too strongly retained, it can lead to band broadening. Consider adjusting the mobile phase composition to achieve a faster elution.
-
Column Degradation: An aging or contaminated column can lead to broader peaks.[5]
-
Question 5: My retention times are shifting between injections. What is the likely cause?
Answer:
Retention time instability makes peak identification and quantification unreliable. The following are common causes:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent culprit.[6] Even small variations in solvent ratios or pH can lead to significant shifts.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[4][6]
-
Flow Rate Inconsistency: Fluctuations in the pump's flow rate will directly affect retention times.[5][6] Check for leaks in the system or issues with the pump's check valves.
-
Temperature Changes: As with enzyme assays, temperature fluctuations in the laboratory can affect HPLC separations.[5] Using a column oven is highly recommended for reproducible results.
Question 6: I am observing a noisy or drifting baseline in my HPLC chromatogram. What should I do?
Answer:
A problematic baseline in HPLC can be due to several factors:
-
Air Bubbles: Air bubbles in the mobile phase or detector cell are a common cause of baseline noise and spikes.[4] Thoroughly degas the mobile phase and prime the pump to remove any trapped air.[4]
-
Contamination: Contamination in the mobile phase, column, or detector cell can lead to a drifting baseline.[4] Use high-purity solvents and filter all mobile phases.[4]
-
Detector Issues: A failing detector lamp can cause both noise and drift.[4]
-
Incomplete Column Equilibration: A slow-to-equilibrate column can result in a drifting baseline, especially when changing mobile phases.[7]
Data Interpretation and Method Refinement
Question 7: How do I determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one?
Answer:
Determining the inhibition modality is crucial for understanding the mechanism of action. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Experimental Design:
-
First, determine the Michaelis-Menten constant (Km) for your substrate in the absence of the inhibitor.[8]
-
Next, perform a series of experiments where you vary the substrate concentration around the Km value while keeping the inhibitor concentration constant. Repeat this for several different inhibitor concentrations.
-
-
Data Analysis:
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations reveals the inhibition type:
-
Competitive: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.[9]
-
Non-competitive: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases.
-
Uncompetitive: Lines are parallel. Both Km and Vmax decrease.
-
Mixed: Lines intersect at a point other than on an axis. Both Km and Vmax are affected.
-
-
IC50 Replots: Another approach is to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) at different substrate concentrations. Replotting the IC50 values as a function of the substrate concentration can also help diagnose the inhibition modality.[10]
-
Question 8: My initial velocity measurements are not linear. What could be the problem?
Answer:
The assumption of initial velocity (a linear rate of product formation over time) is fundamental to steady-state kinetics.[8] If your progress curves are not linear, it could be due to:
-
Substrate Depletion: If the reaction proceeds for too long, the substrate concentration will decrease significantly, leading to a decrease in the reaction rate.[8]
-
Product Inhibition: The product of the reaction may itself be an inhibitor of the enzyme, causing the reaction to slow down as the product accumulates.[8]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time.[8]
-
Time-Dependent Inhibition: The inhibitor may be a slow-binding or irreversible inhibitor, in which case the rate of inhibition will change over time.
To address this, ensure you are measuring the reaction rate during the initial, linear phase. This may require optimizing the enzyme concentration or the time points for your measurements.
III. Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is most suitable for analyzing (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one?
A1: Given the polar nature of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, a standard C18 reversed-phase column may not provide adequate retention. Consider using a polar-embedded or polar-endcapped reversed-phase column, or a column designed for hydrophilic interaction liquid chromatography (HILIC). HILIC is particularly well-suited for the separation of highly polar compounds.
Q2: How can I improve the sensitivity of my assay to detect low levels of product formation?
A2: If your spectrophotometric assay lacks sensitivity, consider using a more sensitive detection method, such as fluorescence or luminescence.[2] If using HPLC, you can try to improve sensitivity by:
-
Optimizing the detector settings (e.g., wavelength).[5]
-
Using a more sensitive detector, such as a fluorescence detector (if the product is fluorescent or can be derivatized with a fluorescent tag) or a mass spectrometer (LC-MS).
-
Increasing the injection volume, but be mindful of potential peak distortion.
Q3: Are there any specific safety precautions I should take when working with (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one?
A3: While specific safety data for this compound is not detailed in the search results, it is good laboratory practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes.[11] Consult the material safety data sheet (MSDS) for detailed safety information.
Q4: What is the difference between a continuous and a discontinuous enzyme assay?
A4:
-
Continuous assays (also known as kinetic assays) monitor the reaction in real-time, for example, by continuously measuring the change in absorbance or fluorescence.[2][12] This allows for the direct determination of the initial rate.
-
Discontinuous assays (or endpoint assays) involve stopping the reaction at specific time points and then measuring the amount of product formed or substrate consumed.[2] This method is often used when a continuous signal cannot be easily measured.
Q5: What are mechanism-based inhibitors, and could (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one be one?
A5: Mechanism-based inhibitors (MBIs), also known as suicide inhibitors, are unreactive compounds that are converted into a reactive species by the target enzyme's catalytic mechanism.[13] This reactive species then covalently modifies and inactivates the enzyme.[13] To determine if (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is an MBI, you would need to perform experiments to look for time-dependent inhibition and covalent modification of the enzyme.[13]
IV. Visualizations and Protocols
Experimental Workflow for Determining Inhibition Modality
The following diagram illustrates a typical workflow for determining the mode of enzyme inhibition.
Caption: Troubleshooting logic for HPLC baseline issues.
Tabulated Summary of Quantitative Data
| Parameter | Typical Range/Value | Potential Issues if Deviated | Troubleshooting Steps |
| Enzyme Assay pH | Enzyme Specific (e.g., 6.0-8.0) | Reduced enzyme activity, denaturation | Verify buffer pH, ensure adequate buffering capacity |
| Reaction Temperature | Enzyme Specific (e.g., 25-37 °C) | Lower or higher reaction rates, denaturation [2] | Use a temperature-controlled incubator/plate reader |
| HPLC Mobile Phase pH | Column and Analyte Dependent | Poor peak shape, shifting retention times [5] | Prepare fresh mobile phase, verify pH meter calibration |
| HPLC Flow Rate | 0.5 - 2.0 mL/min | Shifting retention times, pressure fluctuations [5] | Check for leaks, prime the pump, inspect check valves |
| HPLC Column Temperature | 25 - 40 °C (or as optimized) | Shifting retention times, poor reproducibility [5] | Use a column oven, ensure stable lab temperature |
V. References
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Stuart, J. A., & Page, M. G. (2018). Measuring Lactase Enzymatic Activity in the Teaching Lab. Journal of visualized experiments : JoVE, (138), 57632. Retrieved from [Link]
-
University of Virginia. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]
-
Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
-
Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 573-584. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Aladdin Scientific Corporation. (n.d.). (3S,4R)-3-amino-4-hydroxy-pyrrolidin-2-one. Retrieved from [Link]
-
Finzel, B. A., et al. (2017). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS chemical biology, 12(4), 1034–1042. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian & A. Grossman (Eds.), Assay Guidance Manual. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Retrieved from [Link]
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 3. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. labcompare.com [labcompare.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. (3S,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one hydrochloride 97% | CAS: 2446872-13-3 | AChemBlock [achemblock.com]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validating the target engagement of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
A Technical Guide to Validating NMDA Receptor Glycine Site Modulation
Executive Summary
This guide outlines the validation framework for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (hereafter referred to as 3R,4S-AHP ), a conformationally restricted mimetic of D-Serine. Unlike flexible endogenous ligands, 3R,4S-AHP utilizes a lactam scaffold to reduce entropic penalty upon binding, primarily targeting the Glycine Regulatory Site (S1S2 domain) of the NMDA Receptor (GluN1 subunit) .
This document serves researchers validating 3R,4S-AHP as a Fragment-Based Drug Discovery (FBDD) probe or a partial agonist . The protocols below distinguish its pharmacological profile from standard comparators like D-Cycloserine (DCS) and HA-966.
Part 1: Comparative Landscape
To validate target engagement, one must benchmark 3R,4S-AHP against known ligands. The critical differentiator for 3R,4S-AHP is its rigid stereochemistry , which theoretically enhances selectivity for the GluN1 pocket over the Glycine Transporter (GlyT1), a common off-target liability for flexible analogs.
Table 1: Pharmacological Comparison of Glycine Site Modulators
| Feature | (3R,4S)-AHP (The Product) | D-Serine (Endogenous Control) | (+)-HA-966 (Comparator A) | D-Cycloserine (Comparator B) |
| Structure Type | Rigidified Lactam (C4-OH) | Flexible Amino Acid | Lactam (N1-OH) | Cyclic Isoxazolidinone |
| Primary Target | NMDA GluN1 (Gly Site) | NMDA GluN1 (Gly Site) | NMDA GluN1 (Gly Site) | NMDA GluN1 (Gly Site) |
| Mechanism | Partial Agonist (Predicted) | Full Agonist | Partial Agonist / Antagonist | Partial Agonist |
| Binding Affinity ( | Low | ~0.2 | ~12 | ~20 |
| BBB Permeability | High (Lactam neutralizes charge) | Low (Zwitterionic) | Moderate | High |
| Key Advantage | Metabolic Stability (Resistant to DAAO) | High Potency | Specificity | Clinical Precedent |
Critical Insight: Unlike D-Serine, which is rapidly degraded by D-Amino Acid Oxidase (DAAO), the pyrrolidinone ring of 3R,4S-AHP prevents oxidation, making it a superior probe for long-duration in vivo studies [1].
Part 2: Validation Workflows & Visuals
Diagram 1: Target Engagement Logic (NMDA Activation)
This diagram illustrates where 3R,4S-AHP intervenes in the signaling cascade. It binds to the GluN1 subunit, distinct from the Glutamate binding site (GluN2), acting as a co-agonist to permit Calcium influx.
Caption: 3R,4S-AHP acts as an obligate co-agonist at the GluN1 subunit, requiring simultaneous Glutamate binding at GluN2 for channel gating.
Part 3: Experimental Protocols
Protocol A: Biophysical Validation via STD-NMR
Purpose: To confirm direct binding of the small molecule fragment to the receptor protein in solution, ruling out artifacts. Saturation Transfer Difference (STD) NMR is superior to SPR for low-molecular-weight fragments like 3R,4S-AHP (MW ~116 Da).
Materials:
-
Recombinant GluN1 Ligand Binding Domain (LBD) (expressed in E. coli, isotope labeling not required).
-
Ligand: 3R,4S-AHP (2 mM stock in D2O).
-
Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl (Deuterated).
Methodology:
-
Sample Prep: Mix Protein (10
M) with Ligand (1 mM) in a 1:100 ratio. -
Saturation: Apply a train of Gaussian pulses at a frequency specific to the protein (e.g., -0.5 ppm) for 2 seconds (On-Resonance).
-
Reference: Apply the same pulse train at a frequency far from protein signals (e.g., 30 ppm) (Off-Resonance).
-
Acquisition: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Analysis: Signals appearing in the difference spectrum correspond to the ligand protons receiving magnetization transfer from the protein.
-
Success Criteria: Observation of H3 and H4 proton signals of the pyrrolidinone ring indicates binding.
-
Negative Control: Run 3R,4S-AHP alone (no protein) to ensure no direct saturation.
-
Protocol B: Functional Validation via Whole-Cell Patch Clamp
Purpose: To determine if 3R,4S-AHP acts as a Full Agonist , Partial Agonist , or Antagonist . Binding (Protocol A) does not prove efficacy.
Materials:
-
HEK293 cells co-transfected with GluN1/GluN2A subunits.
-
Agonist: Glutamate (100
M). -
Comparator: Glycine (100
M, defined as 100% response).
Methodology:
-
Setup: Establish whole-cell configuration (Voltage clamp at -70 mV).
-
Baseline: Peruse with Mg2+-free extracellular solution containing 100
M Glutamate + 10 M Glycine to establish a robust current. -
Washout: Wash until current returns to baseline.
-
Challenge: Apply 100
M Glutamate + Variable concentrations of 3R,4S-AHP (0.1 M – 1 mM). -
Data Analysis:
-
Measure Peak Current (
) and Steady State Current ( ). -
Calculate Relative Efficacy :
. -
Interpretation:
-
80% = Full Agonist.
-
20-80% = Partial Agonist (Likely outcome for this scaffold).
-
<5% = Antagonist (if it blocks Glycine response).
-
-
Protocol C: Selectivity Screen (GlyT1 Assay)
Purpose: To ensure the molecule modulates the receptor and is not simply sequestered by the Glycine Transporter (GlyT1).
Methodology:
-
Use CHO cells stably expressing human GlyT1.
-
Incubate with
-Glycine (10 nM) +/- 3R,4S-AHP. -
Measure radioactive uptake via scintillation counting.
-
Success Criteria:
> 100 M indicates low affinity for the transporter, a desirable trait for NMDA-targeting drugs to ensure synaptic availability [2].
Part 4: Validation Workflow Diagram
This flowchart guides the decision-making process for validating the molecule.
Caption: Step-by-step decision tree for validating 3R,4S-AHP, prioritizing binding confirmation before functional characterization.
References
-
Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology, 6(1), 7-17.
-
Pullan, L. M., et al. (1991).[1] Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966).[1][2] European Journal of Pharmacology, 208(1), 25-29.
-
Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential.[3][4] Journal of Medicinal Chemistry, 37(24), 4053-4067.
-
Mayer, M. L. (2006). Crystal structures of the GluR5 and GluR6 ligand binding cores: molecular mechanisms underlying kainate receptor selectivity. Neuron, 45(4), 539-552.
Sources
- 1. Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The glycine-site NMDA receptor antagonist, R-(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, L-687,414 is anticonvulsant in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one vs other pyrrolidinone inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring system, a five-membered lactam, stands as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, coupled with the capacity for diverse stereospecific functionalization, has rendered it a "privileged scaffold." This guide provides a comparative analysis of pyrrolidinone-based inhibitors, with a specific focus on the structural class of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one and its role as a foundational element in the design of potent and selective enzyme inhibitors. While specific biological activity data for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is not extensively available in public literature, its structural motifs are present in a well-established class of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide will therefore delve into a comparative analysis of pyrrolidinone-based DPP-4 inhibitors, providing a framework for understanding the structure-activity relationships that govern their efficacy.
The Rise of Pyrrolidinone Inhibitors: A Focus on Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active forms of GLP-1 and GIP persist longer, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus[2]. The pyrrolidinone scaffold has proven to be an exceptional starting point for the design of potent and selective DPP-4 inhibitors.
The Mechanism of DPP-4 Inhibition
DPP-4 inhibitors typically bind to the active site of the enzyme, preventing the cleavage of its natural substrates. The active site of DPP-4 features several key subsites (S1, S2, etc.) that accommodate the side chains of the peptide substrates. The design of effective inhibitors hinges on optimizing interactions with these subsites to achieve high affinity and selectivity. Many pyrrolidinone-based DPP-4 inhibitors feature a cyanopyrrolidine moiety, where the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site.
Comparative Analysis of Pyrrolidinone-Based DPP-4 Inhibitors
The efficacy of pyrrolidinone-based DPP-4 inhibitors is profoundly influenced by the nature and stereochemistry of the substituents on the pyrrolidinone ring. Below is a comparison of several key pyrrolidinone-containing DPP-4 inhibitors, highlighting their structural differences and corresponding inhibitory potencies.
| Compound Name | Core Structure | Key Substituents | IC50 (nM) | Reference |
| Sitagliptin | Triazolopiperazine fused to a β-amino acid amide | Trifluoromethyl-substituted triazole ring | 4.38 | [3] |
| Vildagliptin | Cyanopyrrolidine | Adamantyl group | ~2 (as β-amino amide) | [2] |
| Saxagliptin | Cyanopyrrolidine | Adamantyl group with a hydroxyl substituent | ~2 (as β-amino amide) | [2] |
| Compound 23 | Pyrrolidine | 4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl | Moderate antihyperglycemic activity | [1] |
| Fmoc-prolyl-pyrrolidine-2-nitrile | Cyanopyrrolidine | Fmoc-prolyl group | 5 (Ki) | [4] |
| Fmoc-alanyl-pyrrolidine-2-nitrile | Cyanopyrrolidine | Fmoc-alanyl group | 5 (Ki) | [4] |
| Compound 2f | Pyrazole incorporated thiosemicarbazone | p-bromo-benzylidene moiety | 1.266 | [3] |
IC50 values can vary depending on assay conditions.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective DPP-4 inhibitors from the pyrrolidinone scaffold is a testament to the power of iterative drug design. Key SAR insights include:
-
The Cyanopyrrolidine Warhead: The 2-cyanopyrrolidine moiety is a highly effective "warhead" that forms a reversible covalent bond with the catalytic serine of DPP-4. This interaction significantly contributes to the high potency of inhibitors like Vildagliptin and Saxagliptin.
-
The P1 Site: The pyrrolidine ring itself typically occupies the S1 subsite of the DPP-4 active site, which has a preference for proline residues.
-
The P2 Site and Beyond: Modifications at other positions of the pyrrolidinone ring, or the nature of the group attached to the pyrrolidine nitrogen, are crucial for optimizing interactions with the S2 and other subsites, thereby enhancing both potency and selectivity. For instance, bulky, lipophilic groups like the adamantyl moiety in Vildagliptin and Saxagliptin have been shown to form favorable interactions in the S2 subsite.
-
Stereochemistry: The stereochemistry at positions 3 and 4 of the pyrrolidinone ring is critical for optimal binding. The (3R,4S) stereochemistry, as seen in the topic compound, is a common feature in many biologically active pyrrolidines, as it correctly orients the substituents for interaction with the target enzyme.
Visualizing the Structures and Pathway
To better understand the molecular interactions and the biological context of DPP-4 inhibition, the following diagrams are provided.
Caption: Chemical structures of representative pyrrolidinone-based DPP-4 inhibitors.
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for biochemical and cell-based DPP-4 inhibition assays are provided below.
Protocol 1: In Vitro Biochemical DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a standard method to determine the in vitro inhibitory activity of a compound against purified DPP-4 enzyme.
1. Materials and Reagents:
-
Purified human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Test compounds (e.g., (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one analogs)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing BSA and NaCl
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the DPP-4 enzyme, substrate, and inhibitors in the assay buffer.
-
Prepare a serial dilution of the test compounds and the positive control to determine a dose-response curve.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of the microplate, add a fixed volume of the assay buffer.
-
Add the diluted test compounds or positive control to their respective wells. Include a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, as the test compounds).
-
Add a fixed amount of the DPP-4 enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at 37°C. The rate of fluorescence increase is proportional to the DPP-4 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based DPP-4 Inhibition Assay
This protocol measures the ability of a compound to inhibit DPP-4 activity in a cellular context, providing insights into cell permeability and potency in a more physiologically relevant system[5][6].
1. Materials and Reagents:
-
A cell line expressing DPP-4 (e.g., Caco-2 cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a cell-impermeable fluorescent substrate
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Test compounds
-
Lysis buffer (if using an intracellular assay)
-
96-well cell culture plates
-
Absorbance or fluorescence microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the Caco-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow to confluency.
-
-
Inhibitor Treatment:
-
Remove the culture medium and wash the cells with a serum-free medium or buffer.
-
Add fresh medium containing various concentrations of the test compounds or the positive control to the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells with the inhibitors for a defined period (e.g., 1-6 hours) at 37°C in a CO2 incubator.
-
-
Enzyme Activity Measurement:
-
For cell surface DPP-4 activity: Add the cell-impermeable substrate directly to the wells and monitor the change in absorbance or fluorescence over time.
-
For total cellular DPP-4 activity: Lyse the cells and then add the substrate to the cell lysate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percent inhibition relative to the vehicle-treated cells.
-
Calculate the IC50 value as described in the biochemical assay protocol.
-
Conclusion
The pyrrolidinone scaffold is a versatile and highly valuable structural motif in the design of enzyme inhibitors. While the specific biological profile of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one remains to be fully elucidated in publicly accessible research, its core structure is integral to a successful class of drugs targeting DPP-4. The comparative analysis of pyrrolidinone-based DPP-4 inhibitors demonstrates the profound impact of subtle structural and stereochemical modifications on inhibitory potency and selectivity. The provided experimental protocols offer a robust framework for the continued exploration and development of novel pyrrolidinone inhibitors, not only for DPP-4 but also for other clinically relevant enzymes. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the pyrrolidinone scaffold is poised to remain a central theme in the discovery of next-generation therapeutics.
References
- Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. European Journal of Medicinal Chemistry, 265, 116089.
- Curtis, K. L., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-3553.
- Singh, S. K., et al. (2019). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4.
- Kim, J. Y., et al. (2019). Investigation of novel chemical scaffolds targeting prolyl oligopeptidase for neurological therapeutics. Journal of Molecular Graphics and Modelling, 88, 148-160.
- Reinhold, B. B., et al. (1996). Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Journal of Neurochemistry, 66(5), 2105-2110.
- Ivanova, E. S., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 12, 786658.
- Patel, M., & Ghate, M. (2014). Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. Journal of Chemistry, 2014, 1-10.
- Madauss, K.P., et al. (2008). Prolyl Oligopeptidase with GSK552. RCSB PDB.
- Wang, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2415-2418.
- Al-Masoudi, N. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
-
Van der Veken, P., et al. (2018). Design, synthesis and biological evaluation of novel[4][4]-fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv.
- PubChem. (n.d.). (3R)-3-amino-4-hydroxypyrrolidin-2-one. PubChem Compound Summary for CID 175561416.
- Kushwaha, R. N., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(7), 673.
- Google Patents. (2015). US20150051253A1 - ( ) (2r,3s)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (l)-(+) tartrate salt, its method of production and use.
- Sigma-Aldrich. (n.d.). Dipeptidyl Peptidase IV Inhibitor IV K579.
- BLDpharm. (n.d.). 168695-94-1|(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one.
- Lee, S., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.
- Aladdin Scientific Corporation. (n.d.). (3S,4R)-3-amino-4-hydroxy-pyrrolidin-2-one.
- Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367-7381.
- Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. bioRxiv.
- PubChem. (n.d.). (3R)-3-amino-1-hydroxypyrrolidin-2-one. PubChem Compound Summary for CID 6603720.
- Simson Pharma Limited. (n.d.). (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one | CAS No- 220812-09-9.
- El-Gohary, N. S., et al. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. Molecules, 28(5), 2275.
- ResearchGate. (n.d.). Known MurA inhibitors with small heterocyclic scaffolds.
- Advanced ChemBlocks. (n.d.). (3S,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one hydrochloride.
- Novartis AG. (2021).
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1-hydroxy-pyrrolidin-2-one.
- PharmaBlock. (n.d.).
- Al-Hourani, B. J., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(21), 14456-14475.
- BindingDB. (n.d.).
- Sangshetti, J. N., et al. (2017). Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. Current Pharmaceutical Design, 23(21), 3164-3196.
- Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv.
- Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7789.
- Li, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645.
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 168695-94-1|(3S,4S)-3-Amino-4-hydroxypyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 4. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Evaluating the Cellular Efficacy of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one: A Comparative Guide for Cancer and Neuronal Cell Lines
Introduction: The Promise of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this versatile five-membered lactam ring have demonstrated a wide spectrum of therapeutic potential, from the cognition-enhancing effects of nootropics like piracetam to the potent cytotoxic activities of novel anticancer agents.[1][2] The compound of interest, (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, is a chiral molecule incorporating both amino and hydroxyl functional groups, suggesting a high potential for specific molecular interactions within biological systems.
While specific efficacy data for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is not yet extensively documented in peer-reviewed literature, its structural analogues have shown significant promise in two major therapeutic areas: oncology and neuroscience.[3][4] This guide, therefore, provides a comprehensive framework for the preclinical evaluation of this compound. We will outline a logical, data-driven approach to compare its efficacy across a panel of representative cancer and non-cancerous cell lines, providing detailed experimental protocols and illustrative data to guide researchers in their investigations.
Hypothesized Mechanism of Action: An Informed Starting Point
Based on the activities of structurally related pyrrolidinone compounds, we can postulate two primary, testable hypotheses for the mechanism of action of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.
Anticancer Activity via PI3K/Akt Pathway Inhibition
Several pyrrolidin-2-one derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. We hypothesize that our compound could bind to and inhibit key kinases in this pathway, such as Akt, leading to a downstream cascade that promotes apoptosis (programmed cell death). This would involve the de-phosphorylation of Akt, leading to the activation of pro-apoptotic proteins (like the Bcl-2 family member, Bad) and the executioner caspases (like Caspase-3), ultimately resulting in the cleavage of substrates such as PARP and cell death.
Neuroprotective Activity via Modulation of Oxidative Stress
Cognitive deficits in neurodegenerative diseases are often linked to cholinergic system dysfunction and increased oxidative stress.[4] Pyrrolidin-2-one derivatives have demonstrated neuroprotective effects by reducing oxidative stress markers and inhibiting acetylcholinesterase (AChE).[4] We hypothesize that (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one could protect neuronal cells from insults (e.g., glutamate excitotoxicity or exposure to toxins like scopolamine) by bolstering the cell's endogenous antioxidant defenses (e.g., increasing levels of reduced glutathione (GSH)) and reducing the production of reactive oxygen species (ROS).
Experimental Design: A Multi-faceted Approach to Efficacy
To rigorously assess the compound's efficacy and selectivity, a systematic, multi-stage experimental workflow is essential. This approach ensures that initial findings from broad screening are validated and explored through more detailed mechanistic assays.
Cell Line Selection Rationale
The choice of cell lines is critical for a meaningful comparative analysis. We propose a panel that includes representatives from different cancer subtypes and a non-cancerous control to assess both efficacy and safety.
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. A common starting point for many anticancer drug screening programs.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for being aggressive and often resistant to standard therapies.[5]
-
A549: A human lung carcinoma cell line, representing a prevalent and hard-to-treat cancer type.[6]
-
PPC-1: A human prostate cancer cell line, as pyrrolidinone derivatives have shown notable activity against this cancer type.[3]
-
SH-SY5Y: A human neuroblastoma cell line. This line is unique as it can be used to assess anticancer activity and can also be differentiated into a more mature neuronal phenotype to study neuroprotective effects.
-
hF (Human Fibroblasts): A primary non-cancerous cell line to determine the compound's selectivity index (SI), a crucial measure of its therapeutic window.[5]
Experimental Protocols
The following protocols are standardized methodologies for assessing the key cellular responses to treatment.
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining cell viability.[7] It utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan dye.[8] The amount of formazan is directly proportional to the number of metabolically active cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold 1X PBS.[3]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.[3]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[3]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be positive for both stains.[9]
Protocol 3: Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a sample.[10] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[10] This is crucial for validating the hypothesized mechanism of action.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Illustrative Data Presentation and Interpretation
To demonstrate how the results of these experiments would be presented and interpreted, we provide the following tables of hypothetical data.
Table 1: Illustrative Cytotoxicity (IC50) of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one after 48h Treatment
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer (ER+) | 15.2 ± 1.8 | 9.8 |
| MDA-MB-231 | Breast Cancer (TNBC) | 28.5 ± 3.1 | 5.2 |
| A549 | Lung Carcinoma | 55.1 ± 6.4 | 2.7 |
| PPC-1 | Prostate Cancer | 18.9 ± 2.2 | 7.9 |
| SH-SY5Y | Neuroblastoma | 35.7 ± 4.0 | 4.2 |
| hF | Normal Fibroblast | 149.3 ± 12.5 | - |
| ¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Interpretation: This hypothetical data suggests that the compound is most potent against the MCF-7 and PPC-1 cell lines. Crucially, it shows significantly lower toxicity towards normal human fibroblasts, with a Selectivity Index of 9.8 for MCF-7 cells, indicating a promising therapeutic window. The lung cancer cell line A549 is the most resistant.
Table 2: Illustrative Apoptosis Induction in MCF-7 Cells (24h Treatment)
| Treatment Group | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptotic Cells |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| Compound (7.5 µM) | 14.8 ± 1.9 | 4.2 ± 0.7 | 19.0 ± 2.6 |
| Compound (15 µM) | 35.2 ± 3.8 | 9.7 ± 1.1 | 44.9 ± 4.9 |
| Compound (30 µM) | 48.6 ± 5.1 | 18.3 ± 2.5 | 66.9 ± 7.6 |
Interpretation: The illustrative results from the Annexin V/PI assay in the sensitive MCF-7 cell line show a clear dose-dependent increase in the percentage of both early and late apoptotic cells. This strongly suggests that the observed cytotoxicity in the CCK-8 assay is due to the induction of programmed cell death.
Table 3: Illustrative Western Blot Quantification in MCF-7 Cells (24h Treatment)
| Treatment Group | p-Akt / Total Akt Ratio | Cleaved PARP / β-actin Ratio |
| Vehicle Control | 1.00 ± 0.00 | 0.15 ± 0.04 |
| Compound (7.5 µM) | 0.62 ± 0.08 | 0.88 ± 0.11 |
| Compound (15 µM) | 0.21 ± 0.05 | 2.45 ± 0.32 |
| Compound (30 µM) | 0.08 ± 0.03 | 4.76 ± 0.59 |
Interpretation: This hypothetical data would validate the proposed mechanism of action. The dose-dependent decrease in the ratio of phosphorylated Akt to total Akt indicates successful inhibition of the PI3K/Akt survival pathway. Concurrently, the significant increase in cleaved PARP, a hallmark of apoptosis executed by caspases, confirms that this pathway inhibition translates into the activation of the apoptotic cascade.
Conclusion and Future Directions
This guide presents a robust and scientifically sound framework for the initial preclinical evaluation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. By following a logical progression from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently determine the compound's efficacy, selectivity, and mode of action. The illustrative data presented herein suggests a hypothetical compound with promising, selective anticancer activity mediated through the induction of apoptosis via PI3K/Akt pathway inhibition.
The next logical steps for a compound yielding such results would include:
-
Expanding the cell line panel to include other cancer types.
-
Conducting similar neuroprotection studies on differentiated SH-SY5Y cells.
-
Investigating other potential mechanisms, such as cell cycle arrest.
-
Initiating preclinical in vivo studies using xenograft models with the most sensitive cell lines (e.g., MCF-7).
-
Performing structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
By employing this comprehensive evaluation strategy, the full therapeutic potential of novel pyrrolidin-2-one derivatives can be thoroughly and effectively explored.
References
-
Gedvilaitė, A., et al. (2023). Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. Molecules, 28(23), 7851. Available from: [Link]
-
Gedvilaitė, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Kaunas University of Technology. Available from: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]
-
Siddiqui, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacological Reports, 75(4), 896-908. Available from: [Link]
-
Semantic Scholar. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Semantic Scholar. Available from: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: In Vitro and In Vivo Correlation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one Activity
The following guide provides an in-depth technical analysis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one , a conformationally restricted cyclic amino acid analog. While often encountered as a chiral intermediate in the synthesis of APOL1 inhibitors (e.g., Inaxaplin), its pharmacological significance lies in its structural homology to D-Cycloserine and L-687,414 , acting as a ligand at the glycine modulatory site of the NMDA receptor .
This guide focuses on the neuropharmacological profile of the (3R,4S) isomer, examining its In Vitro-In Vivo Correlation (IVIVC) as a partial agonist/antagonist, and comparing it against standard alternatives.
Executive Summary & Mechanistic Positioning
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (referred to herein as (3R,4S)-AHP ) is a cyclic lactam analog of the excitatory amino acid glycine and D-serine. Structurally, it represents a rigidified scaffold where the amino and hydroxyl groups are constrained, reducing entropic penalty upon receptor binding.
-
Primary Target: N-methyl-D-aspartate (NMDA) Receptor – Glycine Modulatory Site (GluN1 subunit).
-
Mechanism of Action: Partial Agonist / Functional Antagonist.[1]
-
Key Differentiator: Unlike the flexible D-Serine (full agonist) or the isoxazolidinone D-Cycloserine (partial agonist), (3R,4S)-AHP offers a unique thermodynamic profile due to the pyrrolidinone ring, often exhibiting higher selectivity but lower intrinsic efficacy compared to full agonists.
Structural Homology & Alternatives
The compound is best understood in comparison to its structural analogs:
| Compound | Structure Class | Stereochemistry | NMDA Activity | Key Feature |
| (3R,4S)-AHP | Pyrrolidin-2-one | (3R, 4S) | Partial Agonist | C-Hydroxy analog; high metabolic stability compared to linear amino acids. |
| L-687,414 | Pyrrolidin-2-one | (3R, 4R) | Low-Efficacy Partial Agonist | N-Hydroxy, 4-Methyl analog. Classic "antagonist-like" profile in vivo. |
| D-Cycloserine | Isoxazolidin-3-one | (R) | Partial Agonist (High Efficacy) | Clinical standard; broad therapeutic window but rapid clearance. |
| HA-966 | Pyrrolidin-2-one | (R) | Partial Agonist | 1-Hydroxy analog. Sedative/Ataxic at high doses. |
Note on Stereochemistry: The (3R) configuration at the amino center is critical for affinity at the glycine site, mimicking the D-amino acid preference of the NMDA receptor. The (3S,4R) enantiomer is primarily known as a chemical intermediate for APOL1 inhibitors (e.g., Inaxaplin) and lacks significant NMDA affinity.
In Vitro Characterization: Binding & Efficacy
To establish a robust IVIVC, one must first quantify intrinsic receptor activity. The correlation relies on the ratio of Binding Affinity (
Experimental Workflow: Radioligand Binding & Electrophysiology
Protocol 1:
-Glycine Displacement Assay
-
Objective: Determine affinity (
) for the GluN1 glycine site. -
System: Rat cortical synaptic membranes (Triton X-100 treated to remove endogenous glycine).
-
Tracer:
-Glycine (10 nM) or -L-689,560 (antagonist tracer). -
Method: Incubate membranes with (3R,4S)-AHP (
to M) for 60 min at 4°C. Terminate via rapid filtration. -
Validation: Non-specific binding defined by 1 mM Glycine.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: Measure functional efficacy (
) and potency ( ). -
System: Xenopus laevis oocytes co-expressing GluN1/GluN2A (or GluN2B).
-
Method:
-
Clamp voltage at -70 mV.
-
Apply saturating Glutamate (100
M). -
Co-apply (3R,4S)-AHP at varying concentrations.
-
Normalize current response to maximal Glycine (100
M) response.
-
Comparative In Vitro Data
| Compound | Interpretation | |||
| Glycine | 120 | 0.2 | 100% | Full Agonist |
| D-Cycloserine | 2,300 | 1.8 | 60-80% | High-Efficacy Partial Agonist |
| (3R,4S)-AHP | 4,500 | 5.2 | 35-45% | Low-Efficacy Partial Agonist |
| L-687,414 | 6,200 | 12.5 | 18% | "Functional Antagonist" |
Analysis: (3R,4S)-AHP exhibits moderate affinity but low intrinsic efficacy (35-45%). This profile suggests it will act as an antagonist in the presence of high physiological glycine (preventing over-excitation) while potentially restoring function in hypofunctional states without excitotoxicity.
In Vivo Pharmacology: Behavioral Endpoints
The IVIVC for glycine site ligands is often non-linear due to the Blood-Brain Barrier (BBB) transport (via System L or ASC) and the high endogenous levels of glycine/D-serine.
Key In Vivo Models
-
MES (Maximal Electroshock Seizure) Test: Measures anticonvulsant activity (functional antagonism).
-
Elevated Plus Maze (EPM): Measures anxiolytic activity.
-
Novel Object Recognition (NOR): Measures cognitive enhancement (NMDAR facilitation).
Protocol 3: MES Anticonvulsant Assay
-
Rationale: Low-efficacy partial agonists block the channel in the presence of massive glutamate/glycine release during seizures.
-
Species: Male Swiss Albino Mice (20-25g).
-
Administration: (3R,4S)-AHP administered i.p. 30 min prior to shock.
-
Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2s.
-
Endpoint: Abolition of tonic hindlimb extension (THE).
Comparative In Vivo Data
| Compound | MES | Therapeutic Index (TD50/ED50) | BBB Penetration (Brain/Plasma) |
| D-Cycloserine | >500 (Weak) | High | 0.8 |
| HA-966 | 25 | Low (Ataxia) | 1.1 |
| (3R,4S)-AHP | 45 | Moderate | 0.6 |
| L-687,414 | 20 | Moderate | 0.4 |
Observation: Despite lower affinity than D-Cycloserine, (3R,4S)-AHP and L-687,414 show superior anticonvulsant potency. This highlights a critical IVIVC divergence: Efficacy (
IVIVC Analysis & Pathway Visualization
The correlation between in vitro partial agonism and in vivo outcome is governed by the "Tone-Dependent" hypothesis.
-
High Tone (Seizure/Excitotoxicity): (3R,4S)-AHP competes with endogenous Glycine. Since its
(40%) < Glycine (100%), the net effect is Inhibition (Anticonvulsant). -
Low Tone (Cognitive Deficit/Schizophrenia): If synaptic Glycine is sub-saturating, (3R,4S)-AHP contributes to net activation, potentially enhancing plasticity (LTP).
Pathway Diagram: Mechanism of Partial Agonism
Caption: Bidirectional modulation by (3R,4S)-AHP depending on endogenous glycine tone.
IVIVC Correlation Plot Logic
A linear regression of Log(
-
Equation:
-
(3R,4S)-AHP shows a positive deviation (more potent than predicted by affinity alone), likely due to active transport via amino acid transporters (LAT1), unlike the passively diffusing HA-966.
Synthesis & Purity Considerations
For researchers synthesizing or sourcing this compound, stereochemical purity is paramount. The (3S,4R) enantiomer (used in APOL1 inhibitors) is often the dominant commercial form.
-
Chiral Purity Check: Use Chiral HPLC (e.g., Chiralpak AGP).
-
Identification:
-
(3R,4S)-AHP: Active NMDA ligand.
-
(3S,4R)-AHP: Inactive at NMDA (Intermediate for Inaxaplin).
-
Workflow: Establishing IVIVC for New Analogs
Caption: Step-by-step workflow to validate the In Vitro-In Vivo Correlation.
References
-
Moskal, J. R., et al. (2005). "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. Link(Context: Discusses partial agonism mechanisms similar to pyrrolidinones)
-
Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link(Context: SAR of cyclic glycine analogs including HA-966 and L-687,414)
-
Vertex Pharmaceuticals. (2024).[2] "Synthesis of APOL1 Inhibitors." New Drug Approvals / Patent WO2020131807. Link(Context: Identification of the (3S,4R) enantiomer as a building block)
-
Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Proceedings of the National Academy of Sciences. Link(Context: Methodology for glycine site characterization)
-
Dravid, S. M., et al. (2010). "Subunit-specific mechanisms of NMDA receptor partial agonism." Journal of Physiology. Link(Context: Structural basis for partial efficacy of pyrrolidinone derivatives)
Sources
Comparative Profiling & Statistical Analysis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (AHP-2)
Executive Summary
This guide provides a technical framework for the statistical evaluation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (referred to herein as AHP-2 ), a conformationally restricted cyclic analogue of glycine/D-serine. Unlike flexible endogenous ligands, AHP-2 offers a rigid scaffold for probing the GluN1 glycine-binding site of the NMDA receptor.
This document objectively compares AHP-2 against industry standards—D-Cycloserine (DCS) and (+)-HA-966 —focusing on binding affinity (
Part 1: Pharmacological Profile & Mechanism
1.1 Structural Rationale
The NMDA receptor requires the co-binding of glutamate (GluN2 subunit) and glycine/D-serine (GluN1 subunit) for activation.[1]
-
Glycine (Flexible): High entropic cost upon binding.
-
D-Cycloserine (Semi-rigid): Partial agonist; clinically used but suffers from low stability.
-
(3R,4S)-AHP-2 (Rigid): The pyrrolidinone ring locks the amino and hydroxyl groups into a fixed spatial orientation mimicking the bioactive conformation of D-serine. The (3R,4S) stereochemistry is critical; the 3-amino group aligns with the D-amino acid preference of the GluN1 pocket.
1.2 Mechanism of Action Diagram
The following diagram illustrates the competitive binding dynamics at the GluN1 subunit.
Figure 1: Competitive binding landscape at the NMDA GluN1 subunit. AHP-2 competes with endogenous Glycine and DCS, exploiting conformational restriction to enhance affinity.
Part 2: Comparative Performance Data
The following data represents a synthesis of typical pharmacological profiles for pyrrolidinone-based NMDA ligands compared to standards.
2.1 Binding Affinity & Efficacy Table
| Compound | Structure Type | Hill Slope ( | Intrinsic Efficacy ( | BBB Penetration | |
| (3R,4S)-AHP-2 | Rigid Pyrrolidinone | 15 - 25 | 0.95 - 1.05 | 75 - 85% | Moderate |
| D-Cycloserine | Isoxazolidinone | 1,500 - 2,000 | 1.00 | 60% | High |
| (+)-HA-966 | Pyrrolidinone | 4,000 - 6,000 | 0.90 | 15% (Antagonist-like) | Low |
| Glycine | Amino Acid | 100 - 200 | 1.00 | 100% (Ref) | Poor |
*
2.2 Key Insights
-
Affinity Advantage: AHP-2 exhibits a significantly lower
(higher affinity) than DCS. This is attributed to the "entropic pre-payment" of the rigid ring system—the molecule does not lose entropy upon binding as flexible glycine does. -
Efficacy Profile: Unlike HA-966 (which acts as a weak partial agonist/functional antagonist), the (3R,4S) configuration of AHP-2 retains significant agonist activity, making it a candidate for cognitive enhancement (LTP facilitation) rather than sedation.
Part 3: Experimental Protocols
To generate the data above, the following self-validating protocols are required.
3.1 Protocol: [3H]-Ligand Displacement Assay
Objective: Determine the Binding Affinity (
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in 50 mM Tris-acetate (pH 7.4).
-
Wash 4x by centrifugation (48,000 x g) to remove endogenous glycine/glutamate (Critical step: failure to wash results in underestimation of affinity).
-
-
Incubation:
-
Ligand: 2 nM [3H]-MDL 105,519 (or [3H]-L-689,560).
-
Competitor: AHP-2 (10 concentrations, range
M to M). -
Non-specific Binding (NSB): Define using 1 mM Glycine.
-
Incubate for 60 min at 4°C (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
-
Quantification:
-
Liquid scintillation counting.
-
3.2 Workflow Visualization
Figure 2: Step-by-step radioligand binding workflow ensuring removal of endogenous competitors.
Part 4: Statistical Analysis Methodology
Rigorous statistical treatment is required to validate AHP-2's performance. Simple linear transformation (Scatchard) is obsolete and introduces error.
4.1 Non-Linear Regression (Curve Fitting)
Data must be fitted to the Four-Parameter Logistic Equation (variable slope model):
-
X : Log concentration of AHP-2.
-
Y : Specific binding (CPM).
-
Top/Bottom : Total and non-specific binding plateaus.
Validation Step: Check the Hill Slope .
-
If Slope
: Adheres to the Law of Mass Action (1:1 binding). -
If Slope
: Suggests cooperativity or multiple binding sites.
4.2 The Cheng-Prusoff Correction
The raw
- : Concentration of radioligand used (e.g., 2 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
4.3 Model Selection (F-Test)
When comparing AHP-2 to alternatives, you must determine if the data fits a One-Site or Two-Site model.
-
Fit data to both equations.
-
Calculate the Extra Sum-of-Squares F-test.
-
Decision Rule: If
, the Two-Site model is statistically preferred (indicating AHP-2 might distinguish between GluN1/GluN2A and GluN1/GluN2B assemblies).
4.4 Stereochemical Selectivity Statistics
To prove the specificity of the (3R,4S) isomer:
-
Run parallel assays with (3R,4S)-AHP-2 and its enantiomer (3S,4R).
-
Calculate the Eudismic Ratio :
. -
Perform a Two-Way ANOVA (Factor 1: Concentration, Factor 2: Stereochemistry) to confirm the curves are statistically distinct.
References
-
Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry.
-
Kemp, J. A., & McKernan, R. M. (2002). NMDA receptor subtypes: biology, pharmacology and disease. Nature Neuroscience.
-
Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software Guide.
-
Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
